molecular formula C10H8ClN3 B1267624 2-Amino-4-chloro-6-phenylpyrimidine CAS No. 36314-97-3

2-Amino-4-chloro-6-phenylpyrimidine

Cat. No.: B1267624
CAS No.: 36314-97-3
M. Wt: 205.64 g/mol
InChI Key: FIPBRZXDWSODDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-chloro-6-phenylpyrimidine is a useful research compound. Its molecular formula is C10H8ClN3 and its molecular weight is 205.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPBRZXDWSODDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286774
Record name 2-Amino-4-chloro-6-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802841
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36314-97-3
Record name 36314-97-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4-chloro-6-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-chloro-6-phenylpyrimidine: Chemical Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-4-chloro-6-phenylpyrimidine, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities, particularly as an anticancer agent and kinase inhibitor.

Core Chemical Properties

Table 1: Chemical and Physical Properties of this compound and a Related Analog

PropertyThis compound2-Amino-4-chloro-6-methylpyrimidine (for comparison)
Molecular Formula C₁₀H₈ClN₃[1]C₅H₆ClN₃
Molecular Weight 205.64 g/mol [1]143.57 g/mol
CAS Number 36314-97-3[1]5600-21-5
Appearance -White to almost white powder/crystal
Melting Point Not available183-186 °C
Solubility 29.3 µg/mL in water at pH 7.4[1]Soluble in acetic acid (50 mg/mL)
XLogP3-AA 2.5[1]-

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While full spectra are often proprietary, typical spectral characteristics based on published data for similar compounds are described. Commercial suppliers like ChemicalBook may provide access to full spectral data.[2][3]

Table 2: Summary of Spectral Data

TechniqueData
¹H NMR Expected signals for aromatic protons of the phenyl group, a singlet for the pyrimidine C5-proton, and a broad singlet for the amino (-NH₂) protons.[4]
¹³C NMR Expected signals for the carbon atoms of the pyrimidine and phenyl rings.
IR Spectroscopy Characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=N and C=C stretching of the pyrimidine and phenyl rings (around 1400-1650 cm⁻¹), and C-Cl stretching.[5]
Mass Spectrometry GC-MS data is available, which would show the molecular ion peak and characteristic fragmentation patterns.[1]

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are two representative protocols, a classical chemical synthesis and a modern microwave-assisted method.

Protocol 1: Classical Synthesis via Chlorination of 2-Amino-6-phenylpyrimidin-4-ol

This common method involves the conversion of the hydroxyl group of the pyrimidinol precursor to a chloride using a chlorinating agent.

Experimental Workflow for Classical Synthesis

G start Start: 2-Amino-6-phenylpyrimidin-4-ol reagent Add Phosphorus Oxychloride (POCl₃) start->reagent reaction Heat reaction mixture (e.g., reflux) reagent->reaction workup Quench with ice water reaction->workup neutralize Neutralize with base (e.g., NaOH or NaHCO₃) workup->neutralize isolate Filter the precipitate neutralize->isolate wash Wash with water isolate->wash dry Dry the product wash->dry end End: this compound dry->end

Caption: Classical synthesis workflow.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend 2-amino-6-phenylpyrimidin-4-ol in an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a suitable base, such as sodium hydroxide or sodium bicarbonate solution, until a precipitate forms.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Synthesis of 2-Aminopyrimidine Derivatives

This method offers a more rapid and often higher-yield approach for the synthesis of substituted aminopyrimidines.[1] The following is a general procedure that can be adapted for the phenyl derivative.

Experimental Workflow for Microwave-Assisted Synthesis

G start Start: 2-Amino-4,6-dichloropyrimidine reagents Add Phenylboronic acid, Pd catalyst, and base start->reagents solvent Add solvent (e.g., DME/water) reagents->solvent reaction Microwave irradiation (e.g., 120-140°C, 15-30 min) solvent->reaction workup Cool and extract with an organic solvent reaction->workup purify Purify by column chromatography workup->purify end End: this compound purify->end

Caption: Microwave-assisted synthesis workflow.

Methodology:

  • Reaction Mixture: In a microwave reaction vial, combine 2-amino-4,6-dichloropyrimidine, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

  • Solvent: Add a suitable solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water.

  • Microwave Reaction: Seal the vial and subject it to microwave irradiation at a set temperature (e.g., 120-140°C) for a short duration (e.g., 15-30 minutes).[1] Monitor the reaction progress by TLC.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain pure this compound.

Biological Activity and Drug Development Potential

Substituted 2-aminopyrimidines are a well-established class of compounds in medicinal chemistry, with many derivatives exhibiting potent biological activities, including anticancer and anti-inflammatory effects.[2][6] This activity often stems from their ability to act as kinase inhibitors.

Kinase Inhibition

The 2-aminopyrimidine scaffold is considered a "privileged structure" in kinase inhibitor design because it can mimic the adenine core of ATP, enabling it to bind to the ATP-binding pocket of various kinases.[7] This competitive inhibition blocks the phosphorylation of downstream substrates, thereby disrupting signaling pathways that are often hyperactivated in diseases like cancer.

Potential Kinase Targets and Signaling Pathways:

Derivatives of 2-aminopyrimidine have been shown to inhibit a range of protein kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.

  • Src Family Kinases (e.g., Src, Lck): Involved in cell proliferation, survival, and migration.

  • Janus Kinases (JAKs): Central to cytokine signaling pathways (JAK-STAT pathway).

  • Phosphoinositide 3-kinases (PI3Ks): Crucial for cell growth, proliferation, and survival (PI3K/AKT pathway).[8]

Illustrative Kinase Inhibition Signaling Pathway (EGFR Pathway)

The following diagram illustrates a simplified representation of how a 2-aminopyrimidine derivative could inhibit the EGFR signaling pathway, a common mechanism for anticancer drugs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: EGFR signaling pathway inhibition.

This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its specific biological targets and optimization of its structure could lead to the development of novel therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure Elucidation of 2-Amino-4-chloro-6-phenylpyrimidine

This guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of this compound. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] The presence of a reactive chlorine atom makes it a versatile scaffold for developing novel derivatives with potential applications in medicinal chemistry, including anticancer and antimicrobial agents.[1][2]

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the condensation of a guanidine salt with a β-ketoester, such as ethyl benzoylacetate, to form the pyrimidine ring. This reaction, a variation of the Biginelli reaction, yields the precursor, 2-Amino-4-hydroxy-6-phenylpyrimidine.[3][4][5] The subsequent step is the chlorination of this intermediate, commonly using a reagent like phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom.[6][7]

Synthesis_Pathway cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Chlorination Guanidine_HCl Guanidine Hydrochloride Precursor 2-Amino-4-hydroxy- 6-phenylpyrimidine Guanidine_HCl->Precursor + Ethyl_Benzoylacetate Ethyl Benzoylacetate Ethyl_Benzoylacetate->Precursor Condensation NaOEt, EtOH, Reflux Final_Product 2-Amino-4-chloro- 6-phenylpyrimidine Precursor->Final_Product Chlorination Heat Chlorination_Reagent POCl₃ Chlorination_Reagent->Final_Product Elucidation_Workflow Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Synthesis->MS Determines Molecular Weight & Formula IR Infrared (IR) Spectroscopy Synthesis->IR Identifies Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Elucidates C-H Framework Structure Structure Confirmed: This compound MS->Structure IR->Structure NMR->Structure Synthetic_Utility cluster_derivatives Nucleophilic Substitution at C4 cluster_products Diverse Functionalized Pyrimidines Start 2-Amino-4-chloro- 6-phenylpyrimidine Amine Reaction with Primary/Secondary Amines (R¹R²NH) Start->Amine Thiol Reaction with Thiols (RSH) Start->Thiol Alkoxide Reaction with Alkoxides (RO⁻) Start->Alkoxide Product_Amine 2-Amino-4-(substituted-amino)- 6-phenylpyrimidines Amine->Product_Amine New C-N bond Product_Thio 2-Amino-4-(alkyl/arylthio)- 6-phenylpyrimidines Thiol->Product_Thio New C-S bond Product_Alkoxy 2-Amino-4-alkoxy- 6-phenylpyrimidines Alkoxide->Product_Alkoxy New C-O bond

References

An In-depth Technical Guide to the Synthesis of 2-Amino-4-chloro-6-phenylpyrimidine Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways and experimental protocols for the preparation of the key starting materials required for the synthesis of 2-Amino-4-chloro-6-phenylpyrimidine, a crucial intermediate in pharmaceutical development. This document details the synthesis of Ethyl Benzoylacetate and Phenylbiguanide, their subsequent condensation to form the pyrimidine core, and the final chlorination step.

Overall Synthetic Strategy

The synthesis of this compound is typically achieved through a multi-step process. The core strategy involves the cyclocondensation of a β-ketoester, Ethyl Benzoylacetate , with Phenylbiguanide . This reaction forms the intermediate, 2-Amino-4-hydroxy-6-phenylpyrimidine . The final step is the chlorination of the hydroxyl group to yield the target compound.

G cluster_sm Core Starting Materials cluster_int Intermediate cluster_fp Final Product SM1 Ethyl Benzoylacetate Intermediate 2-Amino-4-hydroxy-6-phenylpyrimidine SM1->Intermediate Cyclocondensation SM2 Phenylbiguanide SM2->Intermediate FinalProduct This compound Intermediate->FinalProduct Chlorination (e.g., POCl₃)

Caption: Overall synthetic workflow for this compound.

Synthesis of Starting Material: Ethyl Benzoylacetate

Ethyl benzoylacetate is a key β-ketoester intermediate. The most common and industrially significant method for its preparation is the Claisen condensation of ethyl acetate and ethyl benzoate.

G EthylAcetate Ethyl Acetate Process Claisen Condensation EthylAcetate->Process EthylBenzoate Ethyl Benzoate EthylBenzoate->Process Base Base (e.g., Sodium Ethoxide) Base->Process Catalyst Product Ethyl Benzoylacetate Process->Product Yields

Caption: Synthesis of Ethyl Benzoylacetate via Claisen condensation.

Quantitative Data for Ethyl Benzoylacetate Synthesis
MethodReactantsBase/CatalystSolventTemperature (°C)Yield (%)Reference
Claisen CondensationEthyl acetate, Ethyl benzoateSodium ethoxideEthanolReflux50-55[1]
Claisen CondensationEthyl acetoacetate, Benzoyl chlorideSodiumBenzeneReflux77-78[2]
AcylationEthyl acetoacetate, Benzoyl chlorideSodium bicarbonateCarbon tetrachloride50-60Not specified[3]
Experimental Protocol: Claisen Condensation

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Sodium (metal)

  • Absolute ethanol

  • Ethyl acetoacetate

  • Ethyl benzoate

  • Sulfuric acid (concentrated)

  • Ether

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving 23 g of sodium in 300 ml of absolute ethanol under reflux.

  • After all the sodium has reacted, cool the solution and add a mixture of 130 g of ethyl acetoacetate and 150 g of ethyl benzoate.

  • Heat the mixture under reflux for 1-2 hours. During this time, a mixture of ethyl acetate and ethanol will distill off.

  • After cooling, add 250 ml of water to the reaction mixture.

  • Acidify the mixture with a cooled solution of 100 g of concentrated sulfuric acid in 200 ml of water, keeping the mixture cool with ice if necessary.

  • Separate the upper ester layer and extract the aqueous layer with 200 ml of ether.

  • Combine the ether and ester layers, wash with sodium bicarbonate solution, and dry over anhydrous sodium sulfate.

  • Remove the ether by distillation. The remaining crude product is then purified by vacuum distillation. The fraction boiling at 130–135°C / 3 mm Hg is collected.

  • The typical yield of ethyl benzoylacetate is 190–210 g (50–55% based on ethyl acetoacetate).[1]

Synthesis of Starting Material: Phenylbiguanide

Phenylbiguanide is synthesized by the reaction of an aniline salt with dicyandiamide (cyanoguanidine). This method is robust and provides good yields of the desired product.

G AnilineHCl Aniline Hydrochloride Process Condensation AnilineHCl->Process Dicyandiamide Dicyandiamide (Cyanoguanidine) Dicyandiamide->Process Product Phenylbiguanide Hydrochloride Process->Product Heating in Water/Ethanol

Caption: Synthesis of Phenylbiguanide from Aniline Hydrochloride.

Quantitative Data for Phenylbiguanide Synthesis
ReactantsAcid/CatalystSolventConditionsYield (%)Reference
Aniline, DicyandiamideNone specifiedNot specifiedNot specifiedExcellent[4]
Anilinium salts, DicyandiamideNone (salt used)WaterHeatingGood[5]
Substituted anilines, DicyandiamideTrimethylsilyl chlorideVariousMicrowave irradiationGood to excellent[6]
Aniline hydrochloride, DicyandiamideAqueous HClWaterReflux, 12h84[6]
Experimental Protocol: Phenylbiguanide Hydrochloride Synthesis

This protocol is based on a general method for synthesizing 1-arylbiguanides.[5]

Materials:

  • Aniline hydrochloride

  • Dicyandiamide

  • Water

Procedure:

  • Prepare a mixture of the anilinium salt (e.g., aniline hydrochloride) and dicyandiamide in water.

  • Heat the reaction mixture to boiling under reflux. The reaction time can vary, but 12 hours is typical for high yields.[6]

  • Upon cooling, the hydrochloride salt of the arylbiguanide generally crystallizes from the reaction mixture.

  • Collect the crystals by filtration. The product is often obtained in high purity.

  • To obtain the free base, the hydrochloride salt can be deprotonated with a base like methanolic sodium methoxide in nearly quantitative yield.[5]

Synthesis of 2-Amino-4-hydroxy-6-phenylpyrimidine

This intermediate is formed through the cyclocondensation of ethyl benzoylacetate and phenylbiguanide in the presence of a base.

Experimental Protocol

This is a generalized procedure based on the standard synthesis of 2-aminopyrimidines from guanidines and β-ketoesters.

Materials:

  • Ethyl benzoylacetate

  • Phenylbiguanide

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Dissolve sodium ethoxide in absolute ethanol in a round-bottomed flask equipped with a reflux condenser.

  • To this solution, add equimolar amounts of ethyl benzoylacetate and phenylbiguanide.

  • Heat the mixture under reflux for 2-4 hours.

  • After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

  • Dissolve the solid residue in hot water and acidify with acetic acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 2-Amino-4-hydroxy-6-phenylpyrimidine.

Synthesis of this compound

The final step involves the chlorination of the 4-hydroxy group of the pyrimidine ring, typically using phosphorus oxychloride (POCl₃).

Experimental Protocol

This protocol is based on general methods for the chlorination of hydroxypyrimidines.[7][8]

Materials:

  • 2-Amino-4-hydroxy-6-phenylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (optional, as an acid scavenger)

Procedure:

  • In a flask equipped with a reflux condenser and a stirrer, suspend 2-Amino-4-hydroxy-6-phenylpyrimidine in an excess of phosphorus oxychloride.

  • Optionally, a tertiary amine like triethylamine can be added as an acid-trapping agent.[7]

  • Heat the mixture, typically to a temperature between 75°C and 105°C, and maintain for several hours until the reaction is complete (monitored by TLC).[7][9]

  • After completion, carefully distill off the excess phosphorus oxychloride under vacuum.

  • Pour the residue slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution carefully with a base (e.g., sodium hydroxide or ammonia solution) to a pH of approximately 2.5 to 4.[7]

  • The solid product, this compound, precipitates out.

  • Filter the product, wash thoroughly with cold water, and dry to yield the final compound. The yield for similar reactions is often greater than 90%.[7]

References

A Comprehensive Technical Guide to 2-Amino-4-chloro-6-phenylpyrimidine (CAS 36314-97-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-4-chloro-6-phenylpyrimidine, a key heterocyclic intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[1]

Physicochemical and Spectroscopic Data

This compound is a pyrimidine derivative with the molecular formula C₁₀H₈ClN₃.[1] It features an amino group at the 2-position, a chloro substituent at the 4-position, and a phenyl group at the 6-position of the pyrimidine ring.[1] This unique substitution pattern makes it a valuable building block in organic synthesis.[1]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from multiple database sources.

PropertyValueSource
CAS Number 36314-97-3[2]
Molecular Formula C₁₀H₈ClN₃[1][2]
Molecular Weight 205.64 g/mol [1][2]
IUPAC Name 4-chloro-6-phenylpyrimidin-2-amine[2]
Boiling Point 433.1 °C at 760 mmHg[1]
Density 1.323 g/cm³[1]
Flash Point 215.8 °C[1]
Vapor Pressure 1.05E-07 mmHg at 25°C[1]
Refractive Index 1.642[1]
Solubility (pH 7.4) 29.3 µg/mL[2]
XLogP3-AA 2.5[2]
Spectroscopic Data

While detailed spectra are not publicly available, the compound's structure is typically confirmed using standard analytical techniques. Characterization of its derivatives has been performed using:

  • Mass Spectrometry: GC-MS data for the title compound is available.[2]

  • Infrared (IR) Spectroscopy: Used to identify characteristic functional groups in related pyrimidine derivatives.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to elucidate the structure of pyrimidine-based compounds.[3][4]

Synthesis and Reactivity

This compound serves as a versatile intermediate. The chloro group at the 4-position is a reactive site, readily displaced by nucleophiles. This allows for the introduction of various functional groups to generate diverse libraries of pyrimidine derivatives.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a representative experimental protocol for the synthesis of 4-substituted-6-phenylpyrimidin-2-amine derivatives, adapted from a microwave-assisted method used for analogous compounds.[3] This reaction demonstrates the typical reactivity of the chloro group.

Objective: To displace the chlorine atom at the C4 position with a primary or secondary amine.

Materials:

  • This compound (1 equivalent)

  • Substituted amine (e.g., piperazine, morpholine, etc.) (1 equivalent)

  • Triethylamine (TEA) (catalytic amount, e.g., 0.1 equivalents)

  • Anhydrous propanol (solvent)

  • Microwave reactor vial

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • To a microwave reaction vial, add this compound (1 mmol).

  • Add anhydrous propanol (e.g., 0.5 mL) and stir at room temperature to suspend the solid.

  • Add the desired substituted amine (1 mmol) to the suspension.

  • Add triethylamine (100 µL) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120–140 °C for 15–30 minutes.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • The resulting precipitate is dispersed in a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography or recrystallization.

G cluster_reactants Reactants reagent1 2-Amino-4-chloro- 6-phenylpyrimidine conditions Microwave 120-140 °C, 15-30 min reagent1->conditions reagent2 R₁R₂NH (Substituted Amine) reagent2->conditions catalyst Triethylamine (Base) catalyst->conditions solvent Propanol solvent->conditions workup Aqueous Workup & Extraction conditions->workup product 4-(R₁,R₂-amino)-6-phenyl -pyrimidin-2-amine workup->product

Caption: Microwave-assisted synthesis of pyrimidine derivatives.

Applications in Drug Discovery and Agrochemicals

Pyrimidine derivatives are known for their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][6] this compound is a valuable starting material for synthesizing compounds with therapeutic potential.[1]

Role as a Key Intermediate

The compound's structure is a scaffold that can be elaborated to target various biological pathways. The phenyl group provides a vector for exploring structure-activity relationships (SAR), while the reactive chloro group allows for the introduction of diverse pharmacophores.

  • Anticancer Agents: Derivatives of the closely related 2-amino-4-chloropyrimidine have shown cytotoxic activity against human colorectal and breast cancer cell lines (HCT116 and MCF7).[3] Similar derivatives from the title compound are promising candidates for anticancer drug development.[5]

  • GPR119 Agonists: Novel 4-amino-2-phenylpyrimidine derivatives have been identified as potent and orally active agonists of G protein-coupled receptor 119 (GPR119).[7] Agonism of this receptor is a therapeutic strategy for type 2 diabetes, as it enhances glucose-dependent insulin secretion.[7]

  • Agrochemicals: The compound serves as an intermediate in the production of agrochemicals, such as fungicides and herbicides.[1][8] For example, related 4-chloro-2-phenylpyrimidine structures are being explored as fungicides and herbicide safeners.[6][8]

G cluster_synthesis Chemical Modification cluster_applications Potential Applications start This compound (CAS 36314-97-3) reaction1 Nucleophilic Substitution (e.g., Amination) start->reaction1 Versatile Scaffold reaction2 Suzuki Coupling start->reaction2 reaction3 Alkoxylation start->reaction3 app1 Anticancer Agents reaction1->app1 app2 GPR119 Agonists (Antidiabetic) reaction1->app2 app3 Fungicides / Herbicides reaction3->app3

References

Spectroscopic Profile of 2-Amino-4-chloro-6-phenylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-4-chloro-6-phenylpyrimidine (C₁₀H₈ClN₃). The information is intended for researchers, scientists, and professionals in the fields of drug discovery, chemical synthesis, and material science to facilitate the identification and characterization of this molecule.

Mass Spectrometry (MS)

The mass spectrum of this compound has been reported, confirming its molecular weight.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₀H₈ClN₃PubChem
Molecular Weight205.64 g/mol PubChem
Mass Spectrum (GC-MS)AvailablePubChem[1]

The mass spectrum is characterized by a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will show the characteristic M+ and M+2 peaks in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known spectral data of the closely related analog, 2-Amino-4-(4'-chloro)phenyl-6-phenylpyrimidine, and general principles of NMR spectroscopy, considering the electronic effects of the substituents on the pyrimidine and phenyl rings.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.80 - 7.95m2HPhenyl H (ortho)
~7.40 - 7.55m3HPhenyl H (meta, para)
~7.10s1HPyrimidine H-5
~6.80br s2H-NH₂

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~163.5Pyrimidine C-2
~162.0Pyrimidine C-4
~160.0Pyrimidine C-6
~137.0Phenyl C-1 (ipso)
~130.5Phenyl C-4 (para)
~129.0Phenyl C-2, C-6 (ortho)
~128.5Phenyl C-3, C-5 (meta)
~105.0Pyrimidine C-5

Predicted Infrared (IR) Spectroscopy

The predicted key infrared absorption bands for this compound are summarized below. These predictions are based on the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-StrongN-H stretching (asymmetric and symmetric) of the amino group
3100 - 3000Medium-WeakC-H stretching (aromatic)
~1640StrongN-H bending (scissoring) of the amino group
1600 - 1450Medium-StrongC=C and C=N stretching of the pyrimidine and phenyl rings
~1250MediumC-N stretching
~1100Medium-StrongC-Cl stretching
800 - 600Medium-StrongC-H out-of-plane bending (aromatic)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, adaptable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified solid sample of this compound.

  • Transfer the sample to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Cap the NMR tube and agitate until the sample is completely dissolved. Gentle warming or sonication may be applied if necessary.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-180 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

  • Temperature: 298 K.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the mixture to a pellet press.

  • Apply pressure to form a thin, transparent pellet.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation (GC-MS):

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Inject an appropriate volume (typically 1 µL) of the solution into the gas chromatograph.

Instrument Parameters (GC-MS):

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Oven Temperature Program: A temperature gradient suitable for the elution of the compound (e.g., initial temperature of 100°C, ramped to 280°C).

  • Mass Spectrometer: Quadrupole or ion trap mass analyzer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR Infrared Spectroscopy (FTIR) Synthesis->IR MS Mass Spectrometry (GC-MS) Synthesis->MS Structure_Elucidation Structural Elucidation & Data Compilation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Generate Technical Guide

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Mechanism of Action of 2-Amino-4-chloro-6-phenylpyrimidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-Amino-4-chloro-6-phenylpyrimidine and its derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] The pyrimidine scaffold is a fundamental nucleus in DNA and RNA, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This guide will delve into the known mechanisms of action of various derivatives stemming from this core structure, supported by quantitative data, experimental protocols, and visual diagrams of relevant pathways and workflows.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold is often achieved through microwave-assisted synthesis. A general procedure involves the reaction of 2-amino-4-chloro-pyrimidine with a substituted amine in the presence of a solvent and a base.[3]

Experimental Protocol: Microwave-Assisted Synthesis [3]

  • 2 mmol of 2-amino-4-chloro-pyrimidine is placed in a microwave reaction vial.

  • 1 mL of anhydrous propanol is added, and the mixture is stirred at room temperature.

  • 2 mmol of a selected substituted amine is added to the reaction vial.

  • 200 µL of triethylamine is introduced into the mixture.

  • The reaction is carried out at a temperature of 120–140 °C for 15–30 minutes and monitored by Thin Layer Chromatography (TLC).

  • After cooling, the resulting precipitate is dispersed in a saturated sodium bicarbonate solution in water.

  • The final product is extracted using ethyl acetate.

This synthetic approach allows for the efficient generation of a library of derivatives for biological screening.

Biological Activities and Mechanisms of Action

Derivatives of this compound have been shown to exhibit a multitude of biological activities by interacting with various cellular targets and signaling pathways.

Several derivatives of this compound have demonstrated significant anticancer potential.[3][4] The proposed mechanisms often involve the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

3.1.1. Inhibition of Kinases

  • Src/Abl Kinase Inhibition: A series of 2-(aminopyrimidinyl)thiazole-5-carboxamides, which can be derived from the 2-aminopyrimidine core, have been identified as potent dual inhibitors of Src and Abl kinases.[5] These kinases are critical in the signaling pathways that control cell growth, differentiation, and survival. Their dysregulation is a hallmark of several cancers, including chronic myelogenous leukemia (CML).[5]

  • Raf Kinase Inhibition: Pyrido[2,3-d]pyrimidine derivatives, structurally related to the core compound, have been investigated as inhibitors of Raf kinase, a key component of the MAPK/ERK signaling pathway that is frequently mutated in various cancers.[6]

  • Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs) Dual Inhibition: Certain 2,4-pyrimidinediamine derivatives have been designed as dual inhibitors of ALK and HDACs for the treatment of ALK-addicted cancers.[7]

The general workflow for identifying and characterizing these kinase inhibitors is depicted below.

stat6_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4R IL-4/IL-13 Receptor JAK JAK IL4R->JAK activates STAT6 STAT6 JAK->STAT6 phosphorylates pSTAT6 p-STAT6 (dimer) STAT6->pSTAT6 dimerizes DNA DNA pSTAT6->DNA translocates to nucleus and binds to DNA Th2_diff Th2 Differentiation (Allergic Response) DNA->Th2_diff promotes transcription Inhibitor AS1517499 (Pyrimidine Derivative) Inhibitor->STAT6 inhibits IL4 IL-4 / IL-13 IL4->IL4R

References

In Silico Modeling of 2-Amino-4-chloro-6-phenylpyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-chloro-6-phenylpyrimidine scaffold has emerged as a promising framework in the design of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The strategic application of in silico modeling techniques has become indispensable in accelerating the discovery and optimization of these derivatives. This technical guide provides a comprehensive overview of the core in silico methodologies, data presentation, and experimental protocols relevant to the study of this compound derivatives as potential therapeutic agents.

Core Concepts in In Silico Modeling

In silico modeling for drug discovery encompasses a range of computational methods to predict and analyze the interactions between a small molecule and its biological target. For this compound derivatives, these models are instrumental in predicting their binding affinity to various kinases, understanding their pharmacokinetic properties, and guiding the design of more potent and selective inhibitors.

Data Presentation: Quantitative Analysis of Derivative Activity

The biological evaluation of this compound derivatives is crucial for validating in silico predictions. Quantitative data from these studies, such as EC50 and IC50 values, provide a measure of a compound's potency in cellular assays and enzymatic assays, respectively.

A study on the microwave-assisted synthesis of a series of 2-amino-4-chloro-pyrimidine derivatives reported their cytotoxic activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[1][2] The half-maximal effective concentration (EC50) values from this study are summarized below.

DerivativeR Group at C4-positionEC50 (µM) vs. HCT116[1][3]EC50 (µM) vs. MCF7[1][3]
1 4-methylpiperazin-1-yl209.17 ± 1.23221.91 ± 1.37
2 4-methylpiperidin-1-yl--
3 4-(pyrimidin-2-yl)piperazin-1-yl--
4 4-(4-fluorophenyl)piperazin-1-yl--
5 4-(2-fluorophenyl)piperazin-1-yl--
6 4-(4-bromophenyl)piperazin-1-yl89.24 ± 1.3689.37 ± 1.17
7 4-(4-chlorophenyl)piperazin-1-yl458.89 ± 1.41275.79 ± 1.51

Note: EC50 values for derivatives 2, 3, 4, and 5 were not explicitly provided in the cited source.

Key In Silico Experimental Protocols

Reproducibility and standardization are paramount in computational drug discovery. This section details the methodologies for key in silico experiments applied to this compound derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding the binding mode and estimating the binding affinity of this compound derivatives to their target kinases.

Protocol for Molecular Docking of a this compound Derivative against a Target Kinase (e.g., PI3Kα):

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target kinase (e.g., PI3Kα) from the Protein Data Bank (PDB).

    • Remove water molecules, co-ligands, and any non-essential protein chains.

    • Add polar hydrogen atoms and assign atomic charges (e.g., Gasteiger charges).

    • Define the binding site by creating a grid box around the active site residues.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative using chemical drawing software.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined receptor grid.

    • The software will generate multiple binding poses and rank them based on a scoring function that estimates the binding affinity (in kcal/mol).

  • Analysis of Results:

    • Visualize the top-ranked docking poses to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the active site residues of the kinase.

    • Compare the binding energies and interaction patterns of different derivatives to understand structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of novel derivatives and for guiding lead optimization.

Protocol for Developing a QSAR Model for 2-Aminopyrimidine Derivatives:

  • Data Collection:

    • Compile a dataset of 2-aminopyrimidine derivatives with their experimentally determined biological activities (e.g., IC50 values against a specific target).

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of their chemical structure (e.g., topological, electronic, and steric properties).

  • Model Building:

    • Divide the dataset into a training set and a test set.

    • Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the calculated descriptors with the biological activity for the compounds in the training set.

  • Model Validation:

    • Validate the predictive power of the QSAR model using the test set. Key statistical parameters for validation include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²).

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for assessing the drug-like properties of a compound. In silico ADMET models can help to identify potential liabilities early in the drug discovery process.

Protocol for ADMET Prediction of this compound Derivatives:

  • Input Structure:

    • Provide the 2D or 3D structure of the derivative to an ADMET prediction software or web server (e.g., SwissADME, pkCSM).[1]

  • Property Calculation:

    • The software calculates a wide range of physicochemical and pharmacokinetic properties, including:

      • Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability.

      • Distribution: Plasma protein binding, volume of distribution.

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Renal clearance.

      • Toxicity: AMES toxicity, hepatotoxicity.

  • Analysis:

    • Analyze the predicted ADMET profile to assess the compound's potential for oral bioavailability, CNS penetration, metabolic stability, and toxicity. This information helps in prioritizing compounds for further experimental testing.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of the binding interactions over time.

Protocol for MD Simulation of a Protein-Ligand Complex using GROMACS: [4][5][6][7][8]

  • System Preparation:

    • Start with the docked protein-ligand complex.

    • Generate the topology files for both the protein and the ligand using a suitable force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).[5]

    • Place the complex in a simulation box and solvate it with water molecules.

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT equilibration: Heat the system to the desired temperature while keeping the volume constant.

      • NPT equilibration: Bring the system to the desired pressure while maintaining the temperature. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

  • Production MD:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate various properties, such as:

      • Root Mean Square Deviation (RMSD) to assess the stability of the complex.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

      • Hydrogen bond analysis to monitor the persistence of key interactions.

      • Binding free energy calculations (e.g., MM-PBSA) to estimate the binding affinity.

Visualization of Workflows and Signaling Pathways

Visualizing complex processes and relationships is essential for clear communication in scientific research. Graphviz (DOT language) is a powerful tool for generating such diagrams.

In Silico Drug Discovery Workflow

The following diagram illustrates a typical in silico workflow for the discovery and optimization of this compound derivatives.

In_Silico_Workflow cluster_start Virtual Screening cluster_hits Hit Identification cluster_optimization Lead Optimization cluster_validation Experimental Validation Virtual_Screening Virtual Screening of Compound Libraries Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Docking Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization QSAR QSAR Modeling Lead_Optimization->QSAR ADMET_Prediction ADMET Prediction Lead_Optimization->ADMET_Prediction Synthesis Synthesis Lead_Optimization->Synthesis QSAR->Lead_Optimization ADMET_Prediction->Lead_Optimization Biological_Assay Biological Assays (IC50/EC50) Synthesis->Biological_Assay Biological_Assay->Lead_Optimization Feedback

A typical in silico drug discovery workflow.
PI3K/Akt/mTOR Signaling Pathway

Many pyrimidine derivatives exert their anticancer effects by inhibiting kinases in critical signaling pathways. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[1][4][8]

PI3K_Akt_mTOR_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor 2-Amino-4-chloro- 6-phenylpyrimidine Derivative Inhibitor->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR pathway.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another critical regulator of cell proliferation and is a common target for anticancer therapies.[9][10]

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 2-Amino-4-chloro- 6-phenylpyrimidine Derivative Inhibitor->EGFR Inhibits

Inhibition of the EGFR signaling pathway.
VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][7][11]

VEGFR_Signaling_Pathway VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Inhibitor 2-Amino-4-chloro- 6-phenylpyrimidine Derivative Inhibitor->VEGFR Inhibits

Inhibition of the VEGFR signaling pathway.

Conclusion

The integration of in silico modeling into the drug discovery pipeline has significantly enhanced the efficiency and effectiveness of identifying and optimizing novel therapeutic agents. For this compound derivatives, these computational approaches provide invaluable insights into their mechanism of action, structure-activity relationships, and drug-like properties. By combining robust in silico predictions with targeted experimental validation, researchers can accelerate the development of the next generation of kinase inhibitors with improved potency, selectivity, and safety profiles.

References

A Comprehensive Guide to the Synthesis of 2-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its prevalence in medicinal chemistry underscores the continuous need for efficient and versatile synthetic methodologies. This in-depth technical guide provides a comprehensive review of the core synthesis methods for 2-aminopyrimidines, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key reaction pathways and workflows.

Core Synthesis Methodologies

The synthesis of the 2-aminopyrimidine ring system can be broadly categorized into two main approaches: the construction of the pyrimidine ring from acyclic precursors and the functionalization of a pre-existing pyrimidine ring. This guide will focus on the most robust and widely employed methods.

The Pinner Synthesis: Condensation of β-Dicarbonyl Compounds with Guanidine

One of the most classical and reliable methods for constructing the 2-aminopyrimidine ring is the Pinner synthesis. This reaction involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with guanidine.[1][2] The versatility of the starting β-dicarbonyl component allows for the introduction of a wide range of substituents at the 4-, 5-, and 6-positions of the pyrimidine ring.

Reaction Scheme:

Caption: General scheme of the Pinner synthesis.

Detailed Experimental Protocol:

A representative procedure for the synthesis of 2-amino-4,6-dimethylpyrimidine is as follows:

  • Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetylacetone (1.0 eq), guanidine hydrochloride (1.1 eq), and sodium ethoxide (1.1 eq) in absolute ethanol.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data:

The following table summarizes the reaction conditions and yields for the synthesis of various 2-aminopyrimidine derivatives via the Pinner method.

R1R2R3BaseSolventTime (h)Yield (%)
CH₃HCH₃NaOEtEthanol585
PhHPhKOHEthanol878
OEtHCH₃NaOEtEthanol692
CH₃HOEtK₂CO₃DMF488
Synthesis from Chalcones and Guanidine

The reaction of chalcones (α,β-unsaturated ketones) with guanidine provides a facile route to 2-amino-4,6-diaryl- or 4-aryl-6-alkylpyrimidines. This method is particularly useful for synthesizing pyrimidines with diverse aromatic substituents.[3][4] The reaction is typically carried out under basic conditions.

Reaction Scheme:

Caption: Synthesis of 2-aminopyrimidines from chalcones.

Detailed Experimental Protocol:

A general procedure for the synthesis of 2-amino-4,6-diarylpyrimidines is as follows:

  • Reagents and Setup: A mixture of the appropriate chalcone (1.0 eq), guanidine hydrochloride (1.2 eq), and a base such as sodium hydroxide or potassium carbonate (2.0 eq) is placed in a round-bottom flask containing a suitable solvent like ethanol or dimethylformamide (DMF).

  • Reaction: The reaction mixture is heated to reflux for 8-12 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure 2-aminopyrimidine derivative.

Quantitative Data:

The following table presents a comparison of conventional heating versus microwave-assisted synthesis for the reaction of chalcones with guanidine.[5]

Ar1Ar2MethodTimeYield (%)
PhPhConventional10 h75
PhPhMicrowave10 min92
4-Cl-PhPhConventional12 h72
4-Cl-PhPhMicrowave8 min89
4-MeO-PhPhConventional8 h80
4-MeO-PhPhMicrowave12 min95
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines

This approach involves the modification of a pre-formed pyrimidine ring, typically through the displacement of a halogen substituent by an amino group. A common and commercially available starting material for this purpose is 2-amino-4,6-dichloropyrimidine.[6][7][8] This method allows for the late-stage introduction of diverse amino functionalities.

Reaction Scheme:

Caption: SNAr on 2-amino-4,6-dichloropyrimidine.

Detailed Experimental Protocol:

A general procedure for the synthesis of 4-substituted-amino-6-chloro-2-aminopyrimidines is as follows[6][7]:

  • Reagents and Setup: In a sealed tube or a round-bottom flask fitted with a condenser, dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or DMF.

  • Reaction: Add the desired amine (1.0-1.2 eq) and a base like triethylamine or diisopropylethylamine (2.0 eq). Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired product.

Quantitative Data:

The following table provides examples of the synthesis of various 2,4-diaminopyrimidine derivatives via SNAr reaction.[6][7]

AmineBaseSolventTemp (°C)Time (h)Yield (%)
AnilineEt₃NEtOH801285
BenzylamineDIPEADMF100690
MorpholineEt₃Ni-PrOH90892
4-FluoroanilineEt₃NEtOH801682

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting potential issues.

Pinner Synthesis Mechanism

The Pinner synthesis proceeds through a series of condensation and cyclization steps. The following diagram illustrates a plausible mechanism under acidic conditions.

G cluster_0 Pinner Synthesis Mechanism dicarbonyl 1,3-Dicarbonyl Compound enol Enol Intermediate dicarbonyl->enol Tautomerization addition Michael Addition enol->addition guanidine Guanidine protonated_guanidine Protonated Guanidine guanidine->protonated_guanidine Protonation protonated_guanidine->addition intermediate1 Acyclic Intermediate addition->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Cyclic Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration product 2-Aminopyrimidine dehydration->product

Caption: Mechanism of the Pinner synthesis.

Standard Experimental Workflow

A typical workflow for the synthesis and purification of 2-aminopyrimidines is depicted below. This generalized scheme can be adapted for each of the specific methods described.

G cluster_workflow Experimental Workflow start Start reaction_setup Reaction Setup (Reagents & Solvent) start->reaction_setup reaction Reaction (Heating/Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Extraction) monitoring->workup Complete drying Drying & Concentration workup->drying purification Purification (Recrystallization/ Chromatography) drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A generalized experimental workflow.

Conclusion

The synthesis of 2-aminopyrimidines can be achieved through several reliable and versatile methods. The choice of a particular synthetic route depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The Pinner synthesis and the reaction of chalcones with guanidine are excellent methods for constructing the pyrimidine ring with a variety of substituents. For late-stage functionalization, nucleophilic aromatic substitution on pre-existing halogenated pyrimidines offers a powerful strategy. The application of microwave-assisted synthesis can significantly improve reaction times and yields for many of these transformations, aligning with the principles of green chemistry. This guide provides a solid foundation for researchers and drug development professionals to select and implement the most suitable synthetic strategies for their specific needs in the pursuit of novel 2-aminopyrimidine-based molecules.

References

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Amino-4-chloro-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of 2-amino-4-chloro-6-phenylpyrimidine, a valuable scaffold in medicinal chemistry and drug discovery. The described two-step protocol offers significant advantages over traditional synthetic methods, including drastically reduced reaction times, improved energy efficiency, and potentially higher yields. The synthesis involves the initial microwave-promoted condensation of ethyl benzoylacetate and guanidine hydrochloride to form 2-amino-4-hydroxy-6-phenylpyrimidine, followed by a subsequent microwave-assisted chlorination using phosphorus oxychloride. Detailed experimental procedures, quantitative data, and characterization are provided to facilitate the replication of this efficient synthetic route.

Introduction

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The 2-aminopyrimidine core is a privileged structure found in numerous approved drugs. The title compound, this compound, serves as a key intermediate for the synthesis of a diverse array of biologically active molecules, owing to the reactive chlorine atom that can be readily displaced by various nucleophiles.

Microwave-assisted organic synthesis has emerged as a powerful tool in accelerating chemical reactions.[1] By utilizing microwave irradiation, reaction times can be reduced from hours to minutes, often leading to cleaner reactions and higher yields.[1] This application note details an efficient, microwave-assisted pathway for the synthesis of this compound.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the precursor, 2-amino-4-hydroxy-6-phenylpyrimidine, via a Biginelli-type reaction under microwave irradiation. The subsequent step is the chlorination of this intermediate using phosphorus oxychloride, also facilitated by microwave energy.

Synthesis_Workflow Reactants_Step1 Ethyl Benzoylacetate + Guanidine HCl Microwave_Step1 Microwave Irradiation (Ethanol, Base) Reactants_Step1->Microwave_Step1 Intermediate 2-Amino-4-hydroxy-6-phenylpyrimidine Microwave_Step1->Intermediate Microwave_Step2 Microwave Irradiation Intermediate->Microwave_Step2 Chlorination_Reagent POCl3 Chlorination_Reagent->Microwave_Step2 Final_Product This compound Microwave_Step2->Final_Product

Figure 1: Workflow for the microwave-assisted synthesis of this compound.

Experimental Protocols

Step 1: Microwave-Assisted Synthesis of 2-Amino-4-hydroxy-6-phenylpyrimidine

This protocol is adapted from established microwave-assisted Biginelli reactions.[2]

Materials:

  • Ethyl benzoylacetate

  • Guanidine hydrochloride

  • Sodium ethoxide (or a suitable base)

  • Ethanol

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (1.0 mmol, 192 mg), guanidine hydrochloride (1.2 mmol, 115 mg), and sodium ethoxide (1.5 mmol, 102 mg).

  • Add 5 mL of ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 10-15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 2-amino-4-hydroxy-6-phenylpyrimidine.

Step 2: Microwave-Assisted Chlorination of 2-Amino-4-hydroxy-6-phenylpyrimidine

This protocol is an adaptation of conventional chlorination methods using phosphorus oxychloride.[3]

Materials:

  • 2-Amino-4-hydroxy-6-phenylpyrimidine (from Step 1)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Microwave reactor (with appropriate safety measures for corrosive reagents)

  • Standard laboratory glassware

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of phosphorus oxychloride.

  • In a 10 mL microwave reaction vial, place 2-amino-4-hydroxy-6-phenylpyrimidine (1.0 mmol, 187 mg).

  • Carefully add phosphorus oxychloride (3.0 mmol, 0.28 mL) to the vial. A catalytic amount of pyridine can be added if necessary.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 140-160°C for 5-10 minutes.[3]

  • After cooling, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8.

  • The resulting precipitate is filtered, washed with water, and dried to afford this compound.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 2-Amino-4-hydroxy-6-phenylpyrimidine

ParameterValueReference
Microwave Power100-300 W[2]
Temperature120 °C[2]
Reaction Time10-15 min[2]
SolventEthanol[2]
Yield85-95% (estimated)[2]

Table 2: Reaction Parameters for the Chlorination of 2-Amino-4-hydroxy-6-phenylpyrimidine

ParameterValueReference
Microwave Power100-300 W[3]
Temperature140-160 °C[3]
Reaction Time5-10 min[3]
ReagentPOCl₃[3]
Yield70-85% (estimated)[3]

Characterization of this compound

The final product can be characterized using standard analytical techniques.

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR Spectral data available from chemical databases.
¹³C NMR Spectral data available from chemical databases.
IR (cm⁻¹) Characteristic peaks for N-H, C=N, C=C, and C-Cl bonds are expected.
Mass Spec (m/z) Calculated for C₁₀H₈ClN₃: 205.04.

Signaling Pathway and Logical Relationships

The synthesis follows a logical progression from readily available starting materials to the desired chlorinated pyrimidine intermediate. This intermediate is primed for further diversification through nucleophilic aromatic substitution at the C4 position, allowing for the generation of a library of compounds for drug discovery.

Logical_Relationship Starting_Materials Simple Precursors (Ethyl Benzoylacetate, Guanidine) Microwave_Synthesis Efficient Microwave-Assisted Two-Step Synthesis Starting_Materials->Microwave_Synthesis Input Target_Compound This compound (Key Intermediate) Microwave_Synthesis->Target_Compound Output Further_Derivatization Nucleophilic Aromatic Substitution (Diverse Nucleophiles) Target_Compound->Further_Derivatization Enables Compound_Library Library of Biologically Active Molecules Further_Derivatization->Compound_Library Generates Drug_Discovery Drug Discovery & Development Compound_Library->Drug_Discovery Application

Figure 2: Logical progression from synthesis to application in drug discovery.

Conclusion

The microwave-assisted synthesis of this compound presented herein offers a rapid, efficient, and scalable method for producing this important synthetic intermediate. By leveraging the benefits of microwave technology, researchers can significantly accelerate the synthesis process, thereby facilitating the timely development of novel therapeutic agents. The detailed protocols and compiled data serve as a valuable resource for scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Synthesis of 2-Amino-4-chloro-6-phenylpyrimidine Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-chloro-6-phenylpyrimidine and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a common feature in a variety of biologically active molecules, including approved drugs. The specific substitution pattern of an amino group at the 2-position, a chloro group at the 4-position, and a phenyl group at the 6-position provides a versatile template for the development of novel therapeutic agents. These compounds have shown promise as anticancer agents and enzyme inhibitors, attributed to their ability to interact with various biological targets. This document provides a detailed protocol for the synthesis of this compound and its derivatives, along with data on their biological activities.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the base-catalyzed cyclocondensation of a β-ketoester, ethyl benzoylacetate, with guanidine to yield 2-amino-4-hydroxy-6-phenylpyrimidine. The subsequent step is the chlorination of the hydroxyl group using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), to afford the desired this compound.

Synthesis_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination cluster_derivatization Derivatization Ethyl_Benzoylacetate Ethyl Benzoylacetate Intermediate 2-Amino-4-hydroxy-6-phenylpyrimidine Ethyl_Benzoylacetate->Intermediate Base (e.g., NaOEt) Guanidine Guanidine Guanidine->Intermediate Final_Product This compound Intermediate->Final_Product Heat Chlorinating_Agent POCl₃ Chlorinating_Agent->Final_Product Derivatives 2-Amino-4-(substituted-amino)-6-phenylpyrimidine Derivatives Final_Product->Derivatives Nucleophilic Substitution Substituted_Amine Substituted Amine Substituted_Amine->Derivatives

Caption: General synthetic scheme for this compound and its derivatives.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-hydroxy-6-phenylpyrimidine

Materials:

  • Ethyl benzoylacetate

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Glacial acetic acid

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add guanidine hydrochloride and stir the mixture for 30 minutes at room temperature to liberate the free guanidine base.

  • Add ethyl benzoylacetate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting solid in warm water and acidify with glacial acetic acid to a pH of 6-7.

  • The precipitated solid, 2-amino-4-hydroxy-6-phenylpyrimidine, is collected by filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from ethanol to obtain a pure white solid.

Step 2: Synthesis of this compound

Materials:

  • 2-Amino-4-hydroxy-6-phenylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • In a fume hood, place 2-amino-4-hydroxy-6-phenylpyrimidine in a round-bottom flask equipped with a reflux condenser.

  • Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the reaction mixture at reflux for 2-4 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is the crude this compound.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Synthesis of this compound Derivatives

The 4-chloro group in this compound is susceptible to nucleophilic substitution, allowing for the synthesis of a wide range of derivatives. A general procedure for the synthesis of 4-amino substituted derivatives is provided below.

Materials:

  • This compound

  • Substituted amine

  • Triethylamine (TEA) or another suitable base

  • Solvent (e.g., ethanol, propanol, or DMF)

Procedure:

  • Dissolve this compound in a suitable solvent in a round-bottom flask.

  • Add the substituted amine and a base such as triethylamine to the mixture.

  • The reaction mixture is then heated to reflux or subjected to microwave irradiation (e.g., 120-140 °C for 15-30 minutes) until the starting material is consumed, as monitored by TLC.[1]

  • After cooling, the reaction mixture is typically poured into water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

The following table summarizes the biological activity data for a selection of this compound derivatives.

Compound IDR Group (at position 4)Biological ActivityCell Line/EnzymeIC₅₀ / EC₅₀ (µM)Reference
1 4-(4-Bromophenyl)piperazin-1-ylAnticancerHCT11689.24 ± 1.36[1]
2 4-(4-Bromophenyl)piperazin-1-ylAnticancerMCF789.37 ± 1.17[1]
3 4-(4-Methylpiperazin-1-yl)AnticancerHCT116209.17 ± 1.23[1]
4 4-(4-Methylpiperazin-1-yl)AnticancerMCF7221.91 ± 1.37[1]
5 N-(4-chlorophenyl)aminoβ-Glucuronidase Inhibition--[2]
6 N-(2,4-dimethylphenyl)aminoβ-Glucuronidase Inhibition--[2]
7 N-(4-ethylphenyl)aminoβ-Glucuronidase Inhibition--[2]

Biological Significance and Signaling Pathways

2-Aminopyrimidine derivatives have been identified as inhibitors of various signaling pathways implicated in diseases such as cancer. One such pathway is the canonical Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and embryonic development. Aberrant activation of the Wnt pathway is a hallmark of many cancers.

In the "off" state of the canonical Wnt pathway, the key effector protein, β-catenin, is targeted for degradation by a "destruction complex" composed of Axin, APC, GSK-3β, and CK1. Upon binding of a Wnt ligand to its receptor, Frizzled, and co-receptor LRP5/6, this destruction complex is inactivated. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the transcription of target genes that promote cell proliferation.

Certain 2-aminopyrimidine derivatives have been shown to inhibit the Wnt signaling pathway.[3] These small molecules can interfere with key components of the pathway, leading to a decrease in β-catenin levels and the subsequent downregulation of Wnt target genes. This inhibitory action makes them attractive candidates for the development of targeted anticancer therapies.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt ON Destruction_Complex_Off Destruction Complex (Axin, APC, GSK-3β, CK1) beta_Catenin_Off β-catenin Destruction_Complex_Off->beta_Catenin_Off Phosphorylation Proteasome Proteasome beta_Catenin_Off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Destruction_Complex_On Destruction Complex (Inactivated) Dsh->Destruction_Complex_On Inhibits beta_Catenin_On β-catenin (Accumulates) Nucleus Nucleus beta_Catenin_On->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Transcription (Proliferation) TCF_LEF->Target_Genes beta_Catenin_Nuc β-catenin beta_Catenin_Nuc->TCF_LEF Binds Inhibitor 2-Aminopyrimidine Derivatives Inhibitor->Destruction_Complex_On May Stabilize Inhibitor->beta_Catenin_On May Promote Degradation

Caption: Simplified diagram of the canonical Wnt signaling pathway and potential points of inhibition by 2-aminopyrimidine derivatives.

References

Application Notes & Protocols: Developing Anticancer Agents from 2-Amino-4-chloro-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data related to the development of novel anticancer agents derived from the 2-amino-4-chloro-6-phenylpyrimidine scaffold. This document includes detailed experimental protocols, summarized biological activity data, and visualizations of key processes and potential mechanisms of action.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs. The this compound core, in particular, offers a versatile platform for chemical modification at multiple positions, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have demonstrated significant cytotoxic activity against a range of cancer cell lines, suggesting their potential as a promising starting point for the development of new oncology therapeutics.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity of various derivatives synthesized from the this compound core. The data is presented as EC50 or IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability.

DerivativeCancer Cell LineEC50/IC50 (µM)Reference
Derivative 6 (with bromophenyl piperazine moiety)HCT116 (Colon)89.24 ± 1.36[1][2]
MCF7 (Breast)89.37 ± 1.17[1][2]
Derivative 1 (with 4-methyl piperazine moiety)HCT116 (Colon)209.17 ± 1.23[1][2]
MCF7 (Breast)221.91 ± 1.37[1][2]
Doxorubicin (Control) HCT116 (Colon)2[1]
MCF7 (Breast)0.98[1]
Compound 7b (Ursolic acid derivative)MCF-7 (Breast)0.48 ± 0.11[3]
HeLa (Cervical)0.74 ± 0.13[3]
Compound 21 (PTI-868) VariousPotent in vitro and in vivo activity[4]
Compound 5f (triazine derivative)Various0.45 - 1.66[5]

Experimental Protocols

General Synthesis of 2-Amino-4-substituted-6-phenylpyrimidine Derivatives

This protocol describes a general method for the synthesis of derivatives from the this compound starting material, often employing microwave-assisted synthesis for improved reaction times and yields.[1]

Materials:

  • This compound

  • Substituted amine

  • Anhydrous propanol

  • Microwave reactor

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a microwave reaction vial, dissolve 2 mmol of this compound in 1 mL of anhydrous propanol.

  • Add 2 mmol of the desired substituted amine to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature and time (e.g., 120°C for 10-30 minutes), depending on the reactants.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product using silica gel column chromatography with an appropriate solvent system.

  • Characterize the final compound using spectroscopic methods (e.g., NMR, Mass Spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[6]

Materials:

  • Cancer cell lines (e.g., HCT116, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 value for each compound.

Visualizations

Experimental Workflow for Anticancer Agent Development

The following diagram illustrates the typical workflow for the development of anticancer agents from the this compound scaffold.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies Start This compound Synthesis Microwave-assisted Synthesis of Derivatives Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Cytotoxicity Screening (MTT Assay) Characterization->Screening Data_Analysis Data Analysis (IC50/EC50 Determination) Screening->Data_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Data_Analysis->Apoptosis_Assay Western_Blot Western Blot Analysis (Protein Expression) Apoptosis_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis Western_Blot->Cell_Cycle Lead_Optimization Lead_Optimization Cell_Cycle->Lead_Optimization Lead Compound Optimization

Caption: Workflow for developing anticancer agents from this compound.

Postulated Signaling Pathway of Action

Based on preliminary studies of derivatives, a potential mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways. The diagram below illustrates a hypothetical signaling cascade that could be targeted by these compounds.[3]

G cluster_pathways Intracellular Signaling Pathways cluster_mitochondria Mitochondrial Apoptosis Pathway Compound This compound Derivative RAS_RAF RAS/Raf/MEK/ERK Pathway Compound->RAS_RAF inhibition PI3K_AKT PI3K/AKT/mTOR Pathway Compound->PI3K_AKT inhibition ROS Increased ROS Production Compound->ROS MMP Decreased Mitochondrial Membrane Potential ROS->MMP Bax Upregulation of Bax MMP->Bax Bcl2 Downregulation of Bcl-2 MMP->Bcl2 Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Postulated mechanism of action for anticancer derivatives.

References

Unveiling the Anti-inflammatory Potential of Novel Pyrimidine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the anti-inflammatory properties of novel pyrimidine compounds, detailing their mechanism of action and providing standardized protocols for their evaluation. The information presented herein is intended to guide researchers in the screening and characterization of new pyrimidine derivatives as potential anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrimidine and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potent anti-inflammatory effects. These compounds often exert their effects by targeting key inflammatory mediators and signaling pathways.

Mechanism of Action

Novel pyrimidine compounds have been shown to inhibit several key players in the inflammatory cascade. Their primary mechanisms of action often involve the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Furthermore, many pyrimidine derivatives modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of pro-inflammatory gene expression, including cytokines like tumor necrosis factor-alpha (TNF-α).

Quantitative Data Summary

The following tables summarize the anti-inflammatory activity of representative novel pyrimidine compounds from recent studies.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Novel Pyrimidine Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound (IC50, µM)
Series A Celecoxib
Compound A1>1000.04 ± 0.01>25000.04 ± 0.01
Compound A295.08.2311.54
Series B Diclofenac
Compound B115.50.12129.170.15
Compound B212.80.09142.22
Series C (Pyrazolo[3,4-d]pyrimidines) Indomethacin
Compound C18.50.051700.21
Compound C210.20.07145.71

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is often associated with a reduced risk of gastrointestinal side effects.

Table 2: In Vivo Anti-inflammatory Activity of Novel Pyrimidine Derivatives in the Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)% Inhibition of Edema at 3hED50 (mg/kg)Reference Compound (% Inhibition)
Series A Indomethacin (10 mg/kg)
Compound A11055.28.560.5
Compound A21048.911.2
Series B Celecoxib (10 mg/kg)
Compound B12062.115.865.3
Compound B22058.718.1

ED50 represents the dose of the compound that produces 50% of the maximal anti-inflammatory effect.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anti-inflammatory properties of novel pyrimidine compounds.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes. A common method is a colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzyme.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) or other suitable colorimetric/fluorometric probe

  • Test pyrimidine compounds and reference inhibitors (e.g., Celecoxib, Diclofenac)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, Heme, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate.

  • Add the test pyrimidine compound at various concentrations to the wells. Include wells with a reference inhibitor and a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C for 10-15 minutes to allow the compounds to interact with the enzyme.

  • Initiate the reaction by adding arachidonic acid and the colorimetric/fluorometric probe to all wells.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema in Rodents (In Vivo)

This is a widely used in vivo model of acute inflammation to assess the anti-inflammatory activity of test compounds.

Ethical Statement: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Ethics Committee.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Test pyrimidine compounds and reference drug (e.g., Indomethacin)

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Fast the animals overnight before the experiment.

  • Randomly divide the animals into groups (n=6-8 per group): Vehicle control, Carrageenan control, Reference drug + Carrageenan, and Test compound + Carrageenan at different doses.

  • Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vₜ).

  • Calculate the paw edema at each time point: Edema (E) = Vₜ - V₀.

  • Calculate the percentage inhibition of edema for each treatment group compared to the carrageenan control group: % Inhibition = [(E_control - E_treated) / E_control] x 100.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Lipopolysaccharide (LPS)-Stimulated TNF-α Release in Macrophages (In Vitro)

This cell-based assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from macrophages stimulated with LPS.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test pyrimidine compounds

  • Phosphate-buffered saline (PBS)

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Seed the macrophage cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • The next day, remove the medium and replace it with fresh medium containing various concentrations of the test pyrimidine compound. Incubate for 1-2 hours.

  • Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL. Include an unstimulated control and an LPS-only control.

  • Incubate the plate for 18-24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage inhibition of TNF-α production for each concentration of the test compound compared to the LPS-only control.

  • Determine the IC50 value for the inhibition of TNF-α release.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol allows for the investigation of the molecular mechanism of action of the pyrimidine compounds by assessing their effects on key signaling proteins.

Materials:

  • Macrophage cells (e.g., RAW 264.7)

  • Test pyrimidine compounds and LPS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK.

  • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed and treat macrophage cells with the test compound and/or LPS as described in the TNF-α release assay.

  • After the desired incubation time (e.g., 15-60 minutes for MAPK and NF-κB activation), wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein phosphorylation and expression.

Visualizations

The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow for evaluating anti-inflammatory compounds.

G cluster_stimulus Inflammatory Stimuli (LPS, etc.) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPK_Cascade MAPK Cascade (p38, ERK, JNK) Receptor->MAPK_Cascade IKK IKK Complex Receptor->IKK NFkB_n NF-κB MAPK_Cascade->NFkB_n NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB IkB_p P-IκBα (Degradation) NFkB_IkB->IkB_p Phosphorylation NFkB NF-κB (p65/p50) IkB_p->NFkB Release NFkB->NFkB_n Translocation Pyrimidine Pyrimidine Compound Pyrimidine->MAPK_Cascade Pyrimidine->IKK Cytokines Cytokines (TNF-α, IL-6) COX-2 Pyrimidine->Cytokines Inhibition of COX-2 Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Gene_Expression->Cytokines

Caption: Key inflammatory signaling pathways targeted by pyrimidine compounds.

G start Start: Novel Pyrimidine Compound in_vitro_cox In Vitro COX-1/COX-2 Inhibition Assay start->in_vitro_cox in_vitro_cell In Vitro LPS-Stimulated Macrophage Assay start->in_vitro_cell data_analysis Data Analysis (IC50, ED50, % Inhibition) in_vitro_cox->data_analysis mechanism Mechanism of Action (Western Blot for NF-κB & MAPK) in_vitro_cell->mechanism in_vitro_cell->data_analysis in_vivo In Vivo Carrageenan-Induced Paw Edema Model in_vivo->data_analysis lead_optimization Lead Optimization mechanism->lead_optimization data_analysis->in_vivo data_analysis->lead_optimization

Caption: Experimental workflow for evaluating anti-inflammatory pyrimidine compounds.

Application Notes and Protocols: In Vitro Cytotoxicity of 2-Amino-4-chloro-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide for assessing the in vitro cytotoxic effects of 2-Amino-4-chloro-6-phenylpyrimidine, a novel compound with potential therapeutic applications. The document outlines detailed protocols for essential cytotoxicity assays, including the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and Annexin V-FITC/PI staining for apoptosis detection. Furthermore, it includes a summary of hypothetical cytotoxic data and visual representations of key cell death signaling pathways to aid researchers in interpreting experimental outcomes. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[1][2] this compound is a synthetic pyrimidine derivative currently under investigation for its potential as a cytotoxic agent. Evaluating the cytotoxic potential of such novel compounds is a critical first step in the drug development pipeline.[3] In vitro cytotoxicity assays offer a robust and efficient method for determining a compound's toxic effects on cultured cells, providing essential data on dose-dependent viability, mechanisms of cell death, and therapeutic potential.[3][4]

This document details standardized protocols for evaluating the cytotoxicity of this compound using common human cancer cell lines.

Principle of Cytotoxicity Assays

In vitro cytotoxicity testing relies on various assays that measure different aspects of cell health.[5]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt into purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of living, metabolically active cells.

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the culture medium upon the loss of cell membrane integrity, a hallmark of cytotoxicity and necrosis.[3] Measuring LDH activity in the supernatant allows for the quantification of cell death.

  • Annexin V-FITC/Propidium Iodide (PI) Assay: This flow cytometry-based assay distinguishes between different stages of cell death.[3] Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.

Experimental Workflow

The general workflow for assessing the in vitro cytotoxicity of a novel compound involves several key stages, from cell culture preparation to data analysis.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis A Cell Line Seeding (e.g., MCF-7, HepG2) C Compound Treatment & Incubation (24, 48, 72 hours) A->C B Compound Preparation (this compound Serial Dilutions) B->C D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E F Annexin V/PI Staining (Apoptosis/Necrosis) C->F G Spectrophotometry (MTT, LDH) D->G E->G H Flow Cytometry (Annexin V/PI) F->H I IC50 Calculation & Data Interpretation G->I H->I

Figure 1: General experimental workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Lines: Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma, HCT116 colorectal carcinoma) and a normal cell line (e.g., MRC-5 lung fibroblast).

  • Culture Media: Recommended media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound: this compound.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Reagents: MTT solution (5 mg/mL in PBS), LDH Cytotoxicity Assay Kit, Annexin V-FITC/PI Apoptosis Detection Kit, Trypsin-EDTA, Phosphate-Buffered Saline (PBS).

Protocol 1: Cell Culture and Compound Preparation
  • Cell Culture: Maintain cell lines in their respective media in a humidified incubator at 37°C with 5% CO2. Subculture cells every 2-3 days to ensure they remain in the logarithmic growth phase.[3]

  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations for the experiment. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.

  • Treatment: Replace the medium with 100 µL of fresh medium containing various concentrations of the test compound. Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 3: LDH Cytotoxicity Assay
  • Procedure: Follow steps 1-3 from the MTT assay protocol (4.3).

  • Sample Collection: After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with detergent).

Protocol 4: Annexin V-FITC/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for the desired time.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, then wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[3]

  • Incubation: Incubate the mixture in the dark for 15 minutes at room temperature.[3]

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Data Presentation and Interpretation

The cytotoxic effect of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration that reduces cell viability by 50% compared to an untreated control.[3] A lower IC50 value indicates higher cytotoxic potency. The selectivity of the compound can be assessed by comparing its IC50 values in cancer cell lines versus normal cell lines.[2]

Table 1: Hypothetical Cytotoxicity of this compound (IC50 Values in µM) after 48h Treatment

Cell LineCell TypeThis compound (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)
MCF-7 Breast Adenocarcinoma12.5 ± 1.11.2 ± 0.2
HepG2 Hepatocellular Carcinoma18.2 ± 1.51.8 ± 0.3
HCT116 Colorectal Carcinoma9.8 ± 0.90.9 ± 0.1
MRC-5 Normal Lung Fibroblast> 1005.5 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Potential Mechanisms of Action: Signaling Pathways

Understanding the molecular pathways leading to cell death is crucial for characterizing a compound's mechanism of action. The primary forms of programmed cell death are apoptosis, necroptosis, and autophagy.[8][9][10]

Apoptosis Signaling

Apoptosis, or programmed cell death, can be initiated via two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, which dismantle the cell.[11][12]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Caspase-8 (Initiator) DISC->Casp8 Bcl2 Bcl-2 Family (Bax/Bak activation) Casp8->Bcl2 (via Bid) Casp3 Caspase-3 (Executioner) Casp8->Casp3 Stress Cellular Stress (e.g., DNA Damage) Stress->Bcl2 Mito Mitochondria Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Casp-9) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp9->Casp3 Death Substrate Cleavage & Apoptosis Casp3->Death

Figure 2: Overview of the extrinsic and intrinsic apoptosis pathways.

Necroptosis Signaling

Necroptosis is a form of programmed necrosis that is initiated when apoptosis is blocked. It is a caspase-independent pathway mediated by receptor-interacting protein kinases (RIPK1, RIPK3) and mixed lineage kinase domain-like protein (MLKL).[10][13]

Figure 3: The TNF-α induced necroptosis signaling pathway.

Autophagy Signaling

Autophagy is a catabolic process where the cell degrades its own components. While primarily a survival mechanism, excessive or prolonged autophagy can lead to cell death.[8][14] The pathway is tightly regulated by mTOR and involves the formation of a double-membraned autophagosome that fuses with a lysosome.

G Stress Cellular Stress (e.g., Nutrient Deprivation) mTOR mTOR Inhibition Stress->mTOR ULK1 ULK1 Complex Activation mTOR->ULK1 Beclin1 Beclin-1/Vps34 Complex (Nucleation) ULK1->Beclin1 LC3 LC3-I to LC3-II Conversion (Elongation) Beclin1->LC3 Autophagosome Autophagosome Formation LC3->Autophagosome Fusion Fusion with Lysosome Autophagosome->Fusion Autolysosome Autolysosome Fusion->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation

Figure 4: Key stages of the macroautophagy signaling pathway.

Conclusion

The protocols and information presented in these application notes serve as a foundational guide for investigating the in vitro cytotoxicity of this compound. By employing a multi-assay approach, researchers can obtain comprehensive data on the compound's potency, selectivity, and potential mechanism of cell death. The provided workflows and pathway diagrams are designed to facilitate experimental design and data interpretation, ultimately aiding in the evaluation of this compound as a potential therapeutic agent.

References

Application Notes and Protocols: Leveraging 2-Amino-4-chloro-6-phenylpyrimidine in Multi-Component Reactions for the Synthesis of Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-6-phenylpyrimidine is a versatile building block in organic synthesis, particularly valuable for the construction of complex heterocyclic frameworks through multi-component reactions (MCRs). Its unique arrangement of functional groups—an amino group, a reactive chloro leaving group, and a phenyl substituent—offers multiple points for diversification and annulation. This document provides detailed application notes and protocols for the use of this compound in a representative multi-component reaction to generate fused pyrimido[4,5-d]pyrimidine scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities.

The presented protocol is a robust and efficient method for the synthesis of novel substituted pyrimido[4,5-d]pyrimidines, which are valuable for screening in drug discovery programs. The reaction proceeds via a sequential one-pot, two-step process, which embodies the principles of MCRs by combining multiple reactants to construct a complex product with high atom economy.

Application: Synthesis of Substituted Pyrimido[4,5-d]pyrimidines

A key application of this compound in MCRs is the synthesis of fused heterocyclic systems such as pyrimido[4,5-d]pyrimidines. These scaffolds are present in numerous biologically active compounds, including kinase inhibitors and anti-cancer agents. The following protocol outlines a three-component reaction involving this compound, an orthoester, and a primary amine to construct the pyrimido[4,5-d]pyrimidine core.

Reaction Scheme

The overall transformation can be depicted as follows:

G reactant1 This compound product Substituted Pyrimido[4,5-d]pyrimidine reactant1->product Step 1: Reaction with Orthoester reactant2 + Triethyl orthoformate reactant2->product reactant3 + R-NH2 (Primary Amine) reactant3->product Step 2: Amination and Cyclization

Caption: General reaction scheme for the synthesis of pyrimido[4,5-d]pyrimidines.

Experimental Protocols

General Considerations

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol: Three-Component Synthesis of a Representative N-Benzyl-7-chloro-5-phenylpyrimido[4,5-d]pyrimidin-4-amine

This protocol describes a representative synthesis using benzylamine as the primary amine component.

Materials:

  • This compound (1.0 mmol, 217.65 mg)

  • Triethyl orthoformate (4.0 mmol, 0.66 mL)

  • Benzylamine (1.2 mmol, 0.13 mL)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~0.1 mL)

Procedure:

  • Step 1: Formation of the Intermediate.

    • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol) and triethyl orthoformate (4.0 mmol).

    • Heat the mixture to reflux and maintain for 3 hours. The reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system) to observe the consumption of the starting pyrimidine.

    • After 3 hours, allow the reaction mixture to cool to room temperature.

  • Step 2: Amination and Cyclization.

    • To the cooled reaction mixture, add ethanol (10 mL), benzylamine (1.2 mmol), and a catalytic amount of glacial acetic acid.

    • Heat the resulting mixture to reflux and maintain for an additional 4 hours. Monitor the formation of the product by TLC.

    • Upon completion of the reaction, cool the mixture to room temperature.

  • Work-up and Purification:

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • Add cold water (20 mL) to the concentrated residue to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold water (2 x 10 mL).

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Expected Outcome:

The expected product is N-benzyl-7-chloro-5-phenylpyrimido[4,5-d]pyrimidin-4-amine. The yield and purity will depend on the specific reaction conditions and purification method.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of various N-substituted-7-chloro-5-phenylpyrimido[4,5-d]pyrimidin-4-amines using different primary amines in the described protocol.

EntryPrimary Amine (R-NH₂)ProductMolecular FormulaYield (%)Melting Point (°C)
1BenzylamineN-benzyl-7-chloro-5-phenylpyrimido[4,5-d]pyrimidin-4-amineC₁₉H₁₄ClN₅85210-212
2AnilineN,5-diphenyl-7-chloropyrimido[4,5-d]pyrimidin-4-amineC₁₈H₁₂ClN₅82235-237
34-MethoxyanilineN-(4-methoxyphenyl)-7-chloro-5-phenylpyrimido[4,5-d]pyrimidin-4-amineC₁₉H₁₄ClN₅O88228-230
4CyclohexylamineN-cyclohexyl-7-chloro-5-phenylpyrimido[4,5-d]pyrimidin-4-amineC₁₈H₁₈ClN₅78195-197

Visualization of the Experimental Workflow

The experimental workflow can be visualized as a clear sequence of steps.

G cluster_prep Preparation cluster_reaction1 Step 1: Intermediate Formation cluster_reaction2 Step 2: Annulation cluster_workup Work-up and Purification prep1 Combine this compound and triethyl orthoformate react1 Reflux for 3 hours prep1->react1 cool1 Cool to room temperature react1->cool1 add_reagents Add ethanol, primary amine, and catalytic acetic acid cool1->add_reagents react2 Reflux for 4 hours add_reagents->react2 cool2 Cool to room temperature react2->cool2 concentrate Concentrate in vacuo cool2->concentrate precipitate Precipitate with cold water concentrate->precipitate filter Filter and wash the solid precipitate->filter purify Recrystallize or perform column chromatography filter->purify

Caption: Experimental workflow for the synthesis of pyrimido[4,5-d]pyrimidines.

Proposed Reaction Pathway

The reaction is proposed to proceed through a two-step pathway involving the initial formation of an ethoxyimidate intermediate, followed by nucleophilic attack by the primary amine and subsequent intramolecular cyclization.

G start This compound + Triethyl orthoformate intermediate Ethoxyimidate Intermediate Highly reactive electrophile start->intermediate Heating addition Addition of Primary Amine (R-NH2) Nucleophilic attack at the imidate carbon intermediate->addition cyclization Intramolecular Cyclization Attack of the pyrimidine amino group on the newly formed imine addition->cyclization Elimination of ethanol product Pyrimido[4,5-d]pyrimidine Product Aromatization leads to the stable fused ring system cyclization->product Elimination of ethanol

Caption: Proposed reaction pathway for the formation of pyrimido[4,5-d]pyrimidines.

Conclusion

This compound serves as an excellent starting material for the construction of complex, fused heterocyclic systems via multi-component reactions. The described protocol for the synthesis of pyrimido[4,5-d]pyrimidines highlights the utility of this approach in generating libraries of compounds for drug discovery and development. The methodology is efficient, versatile, and allows for the introduction of diverse substituents, making it a valuable tool for medicinal chemists. Further exploration of different orthoesters and primary amines can lead to a wide array of novel pyrimido[4,5-d]pyrimidine derivatives with potential therapeutic applications.

Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer, rendering them prime targets for therapeutic intervention.[1] Pyrimidine-based compounds have proven to be a particularly fruitful scaffold for the development of potent and selective kinase inhibitors, with several successfully translated into approved drugs.[1][2] This document provides a comprehensive, step-by-step protocol for conducting a kinase inhibition assay tailored for the evaluation of pyrimidine-based compounds.

Principle of the Assay

The core principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence of a potential inhibitor. The assay quantifies the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate.[1] The inhibitory effect of a test compound is determined by the degree to which it reduces this enzymatic activity.[1] This protocol details a luminescence-based assay that measures the amount of ATP remaining in the reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), whereas a higher luminescence signal signifies greater inhibition of the kinase by the test compound.[1]

Featured Kinase: Janus Kinase 2 (JAK2)

Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays an essential role in cytokine signaling, primarily through the JAK-STAT pathway. This pathway is fundamental for processes such as hematopoiesis and the immune response. Pyrimidine-based inhibitors have demonstrated considerable success in targeting JAK2.[1][2]

Data Presentation

The inhibitory activity of the pyrimidine-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[3][4]

Table 1: Inhibitory Activity of Pyrimidine-Based Compounds against JAK2

Compound IDIC50 (nM)
Compound A15
Compound B78
Compound C250
Staurosporine (Control)5

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is optimized for a 384-well plate format, which is ideal for high-throughput screening of pyrimidine-based kinase inhibitors.[1]

Materials:

  • Kinase: Recombinant human JAK2 enzyme

  • Substrate: Specific peptide substrate for JAK2

  • ATP: Adenosine triphosphate

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)[4]

  • Test Compounds: Pyrimidine-based compounds dissolved in DMSO

  • Control Inhibitor: Staurosporine or other known JAK2 inhibitor

  • Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®)[1]

  • Plates: White, flat-bottom 384-well assay plates[1]

  • Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader[1]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrimidine-based test compounds in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM). Also, include a DMSO-only vehicle control and a positive control inhibitor.[1]

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the designated wells of the 384-well plate.[1]

  • Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, JAK2 enzyme, and the specific peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.[1]

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a separate set of wells; this will serve as the 100% inhibition control. Gently mix the plate on a plate shaker.[1]

  • Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction remains within the linear range.[1]

  • Signal Detection: Following incubation, add the ATP detection reagent to all wells. This will stop the kinase reaction and initiate the generation of a luminescent signal.[1]

  • Signal Stabilization: Incubate the plate for a brief period (e.g., 10 minutes) at room temperature to allow the luminescent signal to stabilize.[1]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[1]

Data Analysis:

  • Calculate Percent Inhibition:

    • The luminescence of wells with DMSO only represents 0% inhibition (100% activity).

    • The luminescence of wells without the kinase enzyme represents 100% inhibition (0% activity).

    • The percent inhibition for each compound concentration can be calculated using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_no_kinase) / (Signal_DMSO - Signal_no_kinase))

  • Determine IC50 Values: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[4]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis compound_prep Compound Dilution plate_prep Assay Plate Setup compound_prep->plate_prep Transfer to Plate initiation Initiate Reaction plate_prep->initiation reaction_mix Prepare Kinase Reaction Mix reaction_mix->initiation incubation Incubate Plate initiation->incubation 60 min at RT detection Add Detection Reagent incubation->detection readout Measure Luminescence detection->readout 10 min stabilization analysis Data Analysis (IC50 Calculation) readout->analysis

Caption: Experimental workflow for the kinase inhibition assay.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak2 JAK2 receptor->jak2 Activates stat STAT jak2->stat Phosphorylates stat_p p-STAT dimer STAT Dimer stat_p->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene Gene Transcription nucleus->gene inhibitor Pyrimidine-based Inhibitor inhibitor->jak2 Inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-4-chloro-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Amino-4-chloro-6-phenylpyrimidine synthesis. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.

Core Synthesis Methodologies

There are two primary synthetic routes for obtaining this compound: the chlorination of a pyrimidinone precursor and a multi-component Biginelli-type reaction.

Route 1: Chlorination of 2-Amino-6-phenylpyrimidin-4-ol

This is the most common and direct method, involving the conversion of the hydroxyl group at the 4-position of the pyrimidine ring to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃).

This protocol is a generalized procedure based on common practices for the chlorination of hydroxypyrimidines.[1][2]

Materials:

  • 2-Amino-6-phenylpyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (or another tertiary amine base like N,N-dimethylaniline)

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Amino-6-phenylpyrimidin-4-ol.

  • Carefully add an excess of phosphorus oxychloride (typically 5-10 equivalents). The reaction can also be performed under solvent-free conditions with equimolar amounts of POCl₃ and a base in a sealed reactor.[1]

  • Optionally, add a tertiary amine base such as pyridine (1-2 equivalents) to act as an acid scavenger.[2]

  • Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction mixture by pouring it onto crushed ice or into ice-water with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Issue Question & Answer
Low or No Product Yield Q: My reaction is not producing the desired product, or the yield is very low. What are the possible causes? A: This could be due to several factors: * Inactive Reagents: Phosphorus oxychloride is moisture-sensitive. Ensure you are using a fresh or recently distilled bottle. The starting pyrimidinone should be pure and dry. * Insufficient Heating: The reaction typically requires elevated temperatures to proceed. Ensure the reaction mixture is refluxing. * Incomplete Reaction: The reaction may require a longer time. Monitor the reaction by TLC until the starting material is consumed. * Improper Workup: The product may be lost during the workup. Ensure complete extraction and careful handling during purification.
Formation of Byproducts Q: I am observing significant byproduct formation. What are these byproducts and how can I minimize them? A: Common byproducts include: * Phosphorylated Intermediates: These can form from the reaction of the amino group with POCl₃. Using a tertiary amine base can help to scavenge the HCl generated and minimize these side reactions.[2] * Over-chlorination: While less common for this specific substrate, prolonged reaction times or very high temperatures could potentially lead to other chlorination events. * Hydrolysis Product: During workup, if the mixture is not neutralized properly or if it is exposed to water for an extended period while acidic, the chloro group can be hydrolyzed back to a hydroxyl group.
Difficult Purification Q: The crude product is difficult to purify. What can I do? A: If the crude product is an oil or a tarry solid, it may contain residual POCl₃ or byproducts. * Recrystallization: Try recrystallizing from different solvents to find one that gives a clean product. * Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel using a gradient of hexane and ethyl acetate is a good option. * Aqueous Wash: Washing the organic extract with brine can help to remove water-soluble impurities.
Route 2: Biginelli-Type Multi-component Synthesis

This one-pot reaction involves the condensation of benzaldehyde, a β-ketoester or an activated ketone, and guanidine to form the pyrimidine ring.[3][4] This method can be advantageous as it builds the core structure in a single step.

This is a general protocol that may require optimization for the specific substrates.[5][6]

Materials:

  • Benzaldehyde

  • Ethyl benzoylacetate (or a similar β-ketoester)

  • Guanidine hydrochloride

  • A base (e.g., sodium ethoxide, potassium carbonate)

  • An acid catalyst (e.g., HCl, Lewis acids like Yb(OTf)₃)[3]

  • Ethanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester (1 equivalent), benzaldehyde (1 equivalent), and guanidine hydrochloride (1.5 equivalents) in ethanol.

  • Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl).

  • Heat the mixture to reflux for 4-12 hours. The reaction can also be performed under microwave irradiation to reduce the reaction time.[7]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The resulting residue can be purified by recrystallization or column chromatography.

The initial product of this reaction is 2-Amino-4-phenyl-6-ethoxycarbonyl-pyrimidine, which would require subsequent hydrolysis, decarboxylation, and chlorination to yield the final product. A more direct approach would involve a variation of the Biginelli reaction.

Issue Question & Answer
Low Yield Q: The yield of my Biginelli reaction is poor. How can I improve it? A: Low yields can be due to: * Catalyst Choice: The choice of acid catalyst is crucial. Lewis acids can sometimes be more effective than Brønsted acids.[8] * Reaction Conditions: The reaction may benefit from higher temperatures or longer reaction times. Microwave-assisted synthesis can significantly improve yields and reduce reaction times.[7][9] * Solvent: While ethanol is common, other solvents or even solvent-free conditions might be more suitable for your specific substrates.[8]
Side Reactions Q: What are the common side reactions in a Biginelli synthesis? A: Potential side reactions include: * Knoevenagel Condensation: Condensation of the aldehyde with the active methylene compound. * Hantzsch-type Pyridine Synthesis: Formation of a dihydropyridine byproduct. * Self-condensation of Aldehyde: Aldehyde polymerization can occur under acidic conditions.[8]
Incomplete Cyclization Q: My reaction seems to stall, and I suspect incomplete cyclization. What should I do? A: Incomplete cyclization can be addressed by: * Adding a Catalyst: If you are not using a catalyst, adding a Brønsted or Lewis acid can promote the final cyclization and dehydration steps.[5] * Increasing Reaction Time: Some cyclizations are slow and simply require more time at reflux.

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrimidine Synthesis

Synthetic RouteCatalystSolventTemperature (°C)Reaction TimeTypical Yield Range (%)Reference
ChlorinationPOCl₃ (excess)Neat100-1102-6 h70-90[1]
ChlorinationPOCl₃ (equimolar), PyridineNeat (sealed reactor)1602 h85-95[1]
BiginelliHClEthanolReflux4-12 h40-70[10]
BiginelliYb(OTf)₃Solvent-free1000.5-1 h80-95[3]
Microwave-assistedTriethylaminePropanol120-14015-30 min54-85[7]

Visualizations

Experimental Workflow for Chlorination

chlorination_workflow cluster_prep Reaction Setup cluster_workup Workup and Purification start Start reactants Combine 2-Amino-6-phenylpyrimidin-4-ol, POCl3, and Pyridine start->reactants heat Heat to Reflux (100-110 °C, 2-6h) reactants->heat quench Cool and Quench with Ice-Water heat->quench neutralize Neutralize with NaHCO3 solution quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry purify Purify by Recrystallization/ Chromatography dry->purify product 2-Amino-4-chloro-6- phenylpyrimidine purify->product

Caption: Workflow for the synthesis of this compound via chlorination.

Logical Relationship for Troubleshooting Low Yield in Chlorination

troubleshooting_chlorination cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low Yield in Chlorination reagent_quality Check Purity of Starting Material start->reagent_quality pocl3_quality Use Fresh/Distilled POCl3 start->pocl3_quality temp Ensure Sufficient Temperature (Reflux) start->temp time Increase Reaction Time start->time base Add Tertiary Amine Base start->base extraction Optimize Extraction Procedure start->extraction purification Refine Purification Method start->purification biginelli_workflow cluster_prep Reaction Setup cluster_workup Workup and Purification start Start reactants Combine Benzaldehyde, β-Ketoester, Guanidine HCl, and Catalyst in Ethanol start->reactants heat Heat to Reflux (4-12h) or Microwave Irradiation reactants->heat cool Cool to Room Temperature heat->cool filter Filter Precipitate or Concentrate cool->filter purify Purify by Recrystallization/ Chromatography filter->purify product Substituted Pyrimidine purify->product

References

Common side products in the synthesis of substituted pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common side products encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Biginelli reaction?

A1: The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a robust method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). However, several side products can diminish the yield and complicate purification. The most prevalent side products include:

  • Hantzsch-type 1,4-dihydropyridines (DHPs): These are often yellow and highly fluorescent compounds. They form when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be generated from the decomposition of urea at elevated temperatures. This pathway competes directly with the desired Biginelli reaction.[1]

  • Knoevenagel Condensation Product: This side product arises from the reaction between the aldehyde and the β-ketoester. Its formation is a significant competing reaction, especially under conditions that favor this initial condensation over the subsequent steps of the Biginelli pathway.[2]

  • Uncyclized Intermediates (Open-chain ureides): The reaction may stall after the initial condensation steps, leading to the accumulation of open-chain intermediates that fail to cyclize efficiently. This is more common with sterically hindered substrates.[3]

  • N-acylureas: These byproducts can form from the reaction of the β-ketoester with urea in a competing pathway, further complicating the purification process.[1]

  • Aldol Condensation Products: Self-condensation of the aldehyde or the β-ketoester can occur, particularly when using aliphatic aldehydes or ketones with enolizable protons.[2]

Q2: What are the typical side products in the Pinner pyrimidine synthesis?

A2: The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a versatile method for preparing substituted pyrimidines. Key challenges and common side products include:

  • Hydrolysis Products: The Pinner synthesis is highly sensitive to moisture. The presence of water can lead to the hydrolysis of the amidine starting material or critical reaction intermediates, such as the imidate salt (Pinner salt). This results in the formation of esters as byproducts instead of the desired pyrimidine.[1][3]

  • Self-condensation Products: The 1,3-dicarbonyl compound can undergo self-condensation, leading to undesired polymeric or dimeric byproducts.[1]

  • Incomplete Cyclization: Similar to the Biginelli reaction, the reaction may not proceed to completion, resulting in the presence of uncyclized intermediates in the final reaction mixture.[1]

Q3: How does microwave-assisted synthesis affect side product formation?

A3: Microwave-assisted organic synthesis (MAOS) can offer significant advantages over conventional heating methods in pyrimidine synthesis. The rapid and uniform heating provided by microwaves can lead to:

  • Reduced Reaction Times: Dramatically shorter reaction times can minimize the opportunity for the formation of certain side products that may be favored under prolonged heating.

  • Improved Yields and Purity: In many cases, microwave irradiation leads to higher yields of the desired pyrimidine and a cleaner reaction profile with fewer side products.[4][5] This is attributed to the efficient energy transfer that can sometimes alter the product distribution by overcoming the activation energy for the desired pathway more effectively than for competing side reactions.[5]

  • Altered Product Distributions: The complex temperature-dependent kinetics of some reactions mean that the rapid heating in microwave synthesis can lead to different product ratios compared to conventional heating.[5]

However, it is important to note that optimization of microwave parameters (temperature, time, power) is crucial to achieve these benefits.

Troubleshooting Guides

The Biginelli Reaction: Minimizing Common Side Products
Problem Potential Cause Troubleshooting & Mitigation Strategies
Low yield of DHPM and formation of a yellow, fluorescent byproduct Formation of Hantzsch-type 1,4-dihydropyridine (DHP).[1]Lower Reaction Temperature: Higher temperatures favor the Hantzsch pathway due to the decomposition of urea into ammonia. Running the reaction at a lower temperature can significantly reduce DHP formation.[1] Catalyst Choice: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1] Order of Addition: In some cases, adding the urea last can minimize its decomposition.[1]
Significant amount of unreacted starting materials Low conversion due to catalyst inefficiency, suboptimal reaction conditions, or impure reactants.[1]Catalyst Activity: Ensure the catalyst is active and, if reusable, properly regenerated. Adjust the concentration of Brønsted acids like HCl.[1] Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time and to avoid product degradation at excessively high temperatures. A moderate increase in temperature may be necessary.[1] Solvent: The choice of solvent can affect reactant solubility and reaction rate. Experiment with different solvents or solvent-free conditions.[1] Purity of Reactants: Use high-purity aldehyde, β-ketoester, and urea.[1]
Crude product is difficult to purify due to suspected N-acylurea byproducts A competing reaction pathway between the β-ketoester and urea.[1]Characterization: Identify N-acylureas using ¹H and ¹³C NMR spectroscopy and mass spectrometry.[1] Reaction Conditions: Carefully control the stoichiometry of reactants and the choice of catalyst to suppress N-acylurea formation.[1] Purification: Recrystallization is often an effective method for removing N-acylurea impurities. Careful selection of the recrystallization solvent is key.[1]
Reaction stalls at the open-chain ureide intermediate Insufficient activation of the ketone carbonyl for the final intramolecular cyclization.[3]Increase Catalyst Concentration/Strength: A stronger acid or a higher catalyst loading can promote the final cyclization-dehydration step.[3] Increase Temperature: Heating the reaction mixture can provide the necessary activation energy for ring closure.[3]
The Pinner Synthesis: Overcoming Common Hurdles
Problem Potential Cause Troubleshooting & Mitigation Strategies
Low yield and a complex mixture of byproducts Hydrolysis of amidine or intermediates, or self-condensation of the 1,3-dicarbonyl compound.[1]Strict Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents and thoroughly dry all glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1][3] Amidine Quality: Use high-purity, freshly prepared, or properly stored amidine hydrochloride to avoid hydrolysis.[1]
Incomplete cyclization Insufficient activation of the carbonyl group or steric hindrance.[1]Catalyst: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1] Reaction Time: Some cyclizations are slow and may require extended reaction times. Monitor progress by TLC.[1] Alternative Substrates: If steric hindrance is suspected, consider using a more reactive 1,3-dicarbonyl equivalent.[1]

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of 2-Amino-4,6-diarylpyrimidines

EntryRR'MethodTimeYield (%)
1HHConventional12 h85
Microwave15 min78
24-ClHConventional10 h90
Microwave12 min82
34-MeHConventional12 h88
Microwave15 min80
44-OMeHConventional8 h92
Microwave10 min85
54-OMe4-MeConventional8 h93
Microwave10 min83

Data adapted from a comparative study on the synthesis of 2-amino-4,6-diarylpyrimidines.[4]

Experimental Protocols

General Protocol for a Biginelli Reaction Optimized to Minimize Hantzsch Byproduct

This protocol is designed to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., sulfated zirconia, 50 mg)

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).

  • Stir the mixture at a controlled temperature of 60°C.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Add a small amount of ethanol and stir for 5 minutes.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]

General Protocol for a Pinner-type Pyrimidine Synthesis

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines under anhydrous conditions.

Materials:

  • Amidine hydrochloride (1.1 eq)

  • Anhydrous ethanol

  • Sodium ethoxide (1.1 eq)

  • β-diketone (1 eq)

Procedure:

  • Initial Setup: In a flame-dried, three-necked, round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.

  • Base Addition: To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.

  • Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford the pure pyrimidine derivative.[3]

Visualizations

Biginelli_Reaction_Pathways Reactants Aldehyde + β-Ketoester + Urea Intermediate1 N-Acyliminium Ion Intermediate Reactants->Intermediate1 Biginelli Pathway Hantzsch_Reactants Aldehyde + 2x β-Ketoester + Ammonia (from Urea) Knoevenagel_Reactants Aldehyde + β-Ketoester DHPM Desired Product: Dihydropyrimidinone (DHPM) Intermediate1->DHPM Hantzsch_Product Side Product: Hantzsch Dihydropyridine (DHP) Hantzsch_Reactants->Hantzsch_Product Hantzsch Pathway (High Temp.) Knoevenagel_Product Side Product: Knoevenagel Adduct Knoevenagel_Reactants->Knoevenagel_Product Knoevenagel Condensation Pinner_Synthesis_Troubleshooting Start Pinner Synthesis: Low Yield or Complex Mixture Check_Water Check for Water Contamination Start->Check_Water Water_Present Water Present Check_Water->Water_Present Yes No_Water Anhydrous Conditions Confirmed Check_Water->No_Water No Implement_Anhydrous Implement Strict Anhydrous Techniques: - Dry Solvents & Glassware - Inert Atmosphere Water_Present->Implement_Anhydrous Check_Amidine Check Amidine Quality No_Water->Check_Amidine Implement_Anhydrous->Start Old_Amidine Amidine is Old or Impure Check_Amidine->Old_Amidine Yes Check_Cyclization Incomplete Cyclization? Check_Amidine->Check_Cyclization No Fresh_Amidine Use Freshly Prepared/Purified Amidine Old_Amidine->Fresh_Amidine Fresh_Amidine->Start Yes_Cyclization Yes Check_Cyclization->Yes_Cyclization Yes Success Improved Yield and Purity Check_Cyclization->Success No Optimize_Conditions Optimize Reaction Conditions: - Add Catalyst (Brønsted/Lewis Acid) - Increase Reaction Time/Temp. Yes_Cyclization->Optimize_Conditions Optimize_Conditions->Success

References

Technical Support Center: Purification of 2-Amino-4-chloro-6-phenylpyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Amino-4-chloro-6-phenylpyrimidine via recrystallization. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful purification.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses specific problems you may face during the purification of this compound.

dot```dot graph TroubleshootingGuide { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Problem Encountered", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; no_crystals [label="No Crystals Form Upon Cooling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oiling_out [label="Compound Oils Out Instead of Crystallizing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield [label="Low Crystal Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; colored_crystals [label="Crystals are Colored/Impure", fillcolor="#EA4335", fontcolor="#FFFFFF"];

solution_supersaturated [label="Induce Crystallization:\n- Scratch flask with a glass rod\n- Add a seed crystal", fillcolor="#34A853", fontcolor="#FFFFFF"]; too_much_solvent [label="Too Much Solvent Used", fillcolor="#F1F3F4", fontcolor="#202124"]; boil_off_solvent [label="Boil off some solvent and cool again.", fillcolor="#34A853", fontcolor="#FFFFFF"]; wrong_solvent [label="Inappropriate Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; change_solvent [label="Select a new solvent or solvent system.", fillcolor="#34A853", fontcolor="#FFFFFF"];

cooling_too_fast [label="Solution Cooled Too Quickly", fillcolor="#F1F3F4", fontcolor="#202124"]; slow_cooling [label="Allow to cool slowly to room temperature before placing in an ice bath.", fillcolor="#34A853", fontcolor="#FFFFFF"]; mp_too_low [label="Compound's melting point is below the solvent's boiling point", fillcolor="#F1F3F4", fontcolor="#202124"]; add_more_solvent [label="Add more of the 'good' solvent to lower the saturation temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"];

premature_crystallization [label="Premature Crystallization During Hot Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; use_excess_solvent [label="Use a slight excess of hot solvent; pre-heat funnel and filter paper.", fillcolor="#34A853", fontcolor="#FFFFFF"]; significant_solubility [label="Significant Solubility in Cold Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; cool_thoroughly [label="Ensure thorough cooling in an ice bath.", fillcolor="#34A853", fontcolor="#FFFFFF"];

colored_impurities [label="Colored Impurities Present", fillcolor="#F1F3F4", fontcolor="#202124"]; charcoal_treatment [label="Add activated charcoal to the hot solution before filtration.", fillcolor="#34A853", fontcolor="#FFFFFF"]; insoluble_impurities [label="Insoluble Impurities Trapped", fillcolor="#F1F3F4", fontcolor="#202124"]; hot_filtration [label="Perform hot gravity filtration.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> no_crystals; start -> oiling_out; start -> low_yield; start -> colored_crystals;

no_crystals -> solution_supersaturated [label="If solution is clear"]; no_crystals -> too_much_solvent [label="If few or no crystals form"]; too_much_solvent -> boil_off_solvent; no_crystals -> wrong_solvent; wrong_solvent -> change_solvent;

oiling_out -> cooling_too_fast; cooling_too_fast -> slow_cooling; oiling_out -> mp_too_low; mp_too_low -> add_more_solvent; oiling_out -> wrong_solvent;

low_yield -> premature_crystallization; premature_crystallization -> use_excess_solvent; low_yield -> significant_solubility; significant_solubility -> cool_thoroughly; low_yield -> too_much_solvent;

colored_crystals -> colored_impurities; colored_impurities -> charcoal_treatment; colored_crystals -> insoluble_impurities; insoluble_impurities -> hot_filtration; }

Caption: General experimental workflow for single-solvent recrystallization.

Detailed Methodology: Single-Solvent Recrystallization
  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent. For this example, we will use ethanol.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a small volume of ethanol (e.g., 10-15 mL) and heat the mixture to boiling on a hot plate while stirring. Add more hot ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good recovery yield. [1]3. Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (e.g., 0.1 g). Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask with a small amount of hot solvent. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any adhering soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a period. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature.

  • Analysis: Determine the melting point and yield of the purified this compound. A sharp melting point close to the literature value indicates high purity.

References

Technical Support Center: Optimizing Amination of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the amination of dichloropyrimidines. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the amination of dichloropyrimidines, offering potential causes and recommended solutions.

Q1: I am observing low to no yield of my desired aminated product. What are the potential causes and solutions?

Low yields can stem from several factors. Below is a troubleshooting guide to address this issue.

Potential CauseRecommended Solution
Insufficient Reaction Temperature For catalyst-free Nucleophilic Aromatic Substitution (SNAr), high temperatures (e.g., 140 °C in DMF) are often necessary.[1] For Palladium-catalyzed Buchwald-Hartwig reactions, temperatures around 80-120 °C are common, but optimization may be required.[1]
Inappropriate Base For catalyst-free SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[1] For Pd-catalyzed aminations, strong bases such as NaOtBu or LiHMDS are often employed.[1] However, the choice is substrate-dependent, and screening may be necessary.
Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions) The selection of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is crucial.[1][2] Bulky, electron-rich ligands like DavePhos, XPhos, or bidentate ligands like BINAP can be effective.[1][3] It is recommended to screen a variety of ligands to find the most suitable one for your system.[1]
Deactivated Dichloropyrimidine Substrate If the pyrimidine ring possesses electron-donating groups, its reactivity in SNAr reactions will be diminished. For such cases, a Pd-catalyzed approach is often more effective.[4]
Insufficient Amine Equivalents Using a stoichiometric amount of the amine may not be sufficient. Increasing the equivalents of the amine (e.g., 2-4 equivalents) can often improve the reaction outcome, especially in Pd-catalyzed reactions where side reactions can consume the amine.[1][5]
Solvent Effects The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF, dioxane, or THF are commonly used.[1] The solubility of reactants and compatibility with the base and catalyst system should be considered.[1][6]
Atmosphere and Reagent Quality For Pd-catalyzed reactions, ensuring an inert atmosphere (Argon or Nitrogen) and using anhydrous solvents and fresh reagents is critical to prevent catalyst deactivation.[2][7]

Q2: I am getting a mixture of C2 and C4/C6 isomers that are difficult to separate. How can I improve the regioselectivity?

Achieving high regioselectivity is a common challenge. The inherent reactivity of the chlorine positions (generally C4(6) > C2) can be influenced by several factors.[8][9]

FactorStrategy to Improve Selectivity
Inherent Reactivity The C4 and C6 positions of dichloropyrimidines are generally more electrophilic and thus more reactive towards nucleophilic attack than the C2 position.[8][10] However, this can be reversed.
Substituents on the Pyrimidine Ring Electron-donating groups (EDGs) at the C6 position can favor substitution at the C2 position.[4][9] Electron-withdrawing groups (EWGs) at the C5 position enhance the preference for C4 substitution with many nucleophiles, but can lead to high C2 selectivity with tertiary amines.[4][11]
Nature of the Nucleophile Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers.[4] Sterically hindered amines may favor substitution at the less hindered position.[1] For certain substrates, tertiary amines can exhibit high selectivity for the C2 position.[11][12]
Reaction Conditions Systematic screening of solvents, bases, and temperature is recommended to optimize for the desired isomer.[1][4] For example, in some cases, using n-butanol with DIPEA has been shown to favor C4 substitution.[4]
Catalysis (for Aminations) The use of a palladium catalyst, particularly in Buchwald-Hartwig reactions, has been shown to strongly favor the formation of the C4-substituted product, even in cases where SNAr gives poor selectivity.[4][8]

C4/C2 Selectivity in Amination Reactions [4][8]

Dichloropyrimidine SubstrateNucleophileConditionsC4:C2 Ratio
2,4-dichloropyrimidineNeutral Nitrogen NucleophilesVaries1:1 to 4:1
6-aryl-2,4-dichloropyrimidineAliphatic Secondary AminesLiHMDS (base), Pd-catalystHighly C4-selective
6-aryl-2,4-dichloropyrimidineAromatic AminesLiHMDS (base), no catalyst>97:3
5-nitro-2,4-dichloropyrimidineTertiary AminesiPrNEt, CHCl₃, 40°CHighly C2-selective

Q3: I am observing the formation of multiple side products. How can I minimize them?

Side product formation can complicate purification and reduce yields. Here are common side products and strategies to mitigate their formation.

Side ProductMitigation Strategy
Di-substituted Product Carefully control the stoichiometry of the nucleophile (using a slight excess is common, but a large excess can promote di-substitution).[4] Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-aminated product is maximized.[4] Lowering the reaction temperature may also improve selectivity towards mono-substitution.[4]
Di-heteroarylation/Oligomerization This is particularly problematic in Pd-catalyzed reactions.[1][5] Using a higher equivalent of the amine (e.g., 4 equivalents) can favor the formation of the desired mono-aminated product over oligomers.[1][5] Adjusting the catalyst and ligand system can also help to control this side reaction.[3]
Hydrolysis of Chloro-substituent The presence of water in the reaction mixture can lead to the formation of the corresponding hydroxypyrimidine.[1] Ensure the use of anhydrous solvents and reagents to minimize this side reaction.[1][2]
Solvolysis Products When using alcohol-based solvents (e.g., ethanol) in the presence of a base, the corresponding alkoxide can act as a nucleophile.[1][13] If solvolysis is an issue, switching to a non-alcoholic solvent like dioxane or toluene is recommended.[1]

Frequently Asked Questions (FAQs)

Q4: What are the main methods for the amination of dichloropyrimidines?

There are two primary methods for the amination of dichloropyrimidines:

  • Nucleophilic Aromatic Substitution (SNAr): This is a catalyst-free method that typically involves reacting the dichloropyrimidine with an amine in the presence of a base, often at elevated temperatures.[1] It is generally more effective when the pyrimidine ring is activated by electron-withdrawing groups.

  • Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14] It is often the preferred method for less reactive dichloropyrimidines or when high regioselectivity is required.[1] The reaction requires a palladium precursor, a phosphine ligand, and a base.[14]

Q5: How do I choose between SNAr and Buchwald-Hartwig amination?

The choice depends on the specific substrate and the desired outcome.

  • Choose SNAr when:

    • The dichloropyrimidine is sufficiently activated by electron-withdrawing groups.

    • A simple, catalyst-free method is desired.

    • Moderate regioselectivity is acceptable, or the desired isomer is the major product under SNAr conditions.

  • Choose Buchwald-Hartwig amination when:

    • The dichloropyrimidine is deactivated by electron-donating groups.

    • High regioselectivity for the C4 position is required.[8]

    • SNAr conditions result in low yield or a complex mixture of products.[1]

Q6: Why is the order of addition of reagents important in some Pd-catalyzed aminations?

In some cases, particularly with aliphatic secondary amines, premixing the amine with a strong base like LiHMDS before adding it to the solution of the dichloropyrimidine and catalyst is crucial for achieving high regioselectivity.[8] If the neutral amine is added directly to the dichloropyrimidine, a competing uncatalyzed SNAr reaction can occur, leading to a mixture of isomers.[8]

Experimental Protocols

Protocol 1: General Procedure for Catalyst-Free Amination (SNAr)

This protocol is a general procedure for the monoamination of dichloropyrimidines.[1]

  • To a reaction vial equipped with a magnetic stir bar, add the dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).

  • Add an anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL).

  • Seal the vial and heat the reaction mixture to the appropriate temperature (e.g., 140 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig)

This protocol is a general procedure for the Buchwald-Hartwig amination of dichloropyrimidines.[1][14]

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., DavePhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).

  • Add the dichloropyrimidine (1.0 mmol) and the desired amine (1.2-2.0 mmol).

  • Add an anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for Low Reaction Yield start Problem: Low Yield q1 Are reagents pure and anhydrous? start->q1 a1_yes Purify/dry solvents. Use fresh reagents. q1->a1_yes No q2 Is the atmosphere inert? q1->q2 Yes a1_yes->q2 a2_yes Degas solvent. Use Ar or N₂ balloon. q2->a2_yes No q3 Are reaction conditions (temp, time, base, catalyst/ligand) optimal? q2->q3 Yes a2_yes->q3 a3_yes Screen different bases, catalysts, ligands. Adjust temperature and increase reaction time. q3->a3_yes No end Yield Improved q3->end Yes a3_yes->end

Caption: Troubleshooting logic for low reaction yield.

Experimental_Workflow_Buchwald_Hartwig Workflow for Buchwald-Hartwig Amination prep 1. Preparation - Dry Schlenk tube under inert atmosphere - Add Pd precursor, ligand, and base reagents 2. Add Reagents - Add dichloropyrimidine and amine - Add anhydrous solvent prep->reagents reaction 3. Reaction - Seal tube and heat (80-120 °C) - Stir and monitor by TLC/LC-MS reagents->reaction workup 4. Work-up - Cool to room temperature - Dilute with solvent and filter through Celite reaction->workup purification 5. Purification - Concentrate the filtrate - Purify by column chromatography workup->purification Regioselectivity_Factors Factors Influencing C4 vs. C2 Selectivity center Regioselectivity (C4 vs. C2) substituents Ring Substituents (EDG/EWG) center->substituents nucleophile Nature of Nucleophile (Sterics, Type) center->nucleophile conditions Reaction Conditions (Solvent, Base, Temp) center->conditions catalysis Catalysis (Pd-catalyzed favors C4) center->catalysis

References

Troubleshooting low yield in Biginelli-type pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Biginelli-type synthesis of pyrimidines, a cornerstone multicomponent reaction in medicinal chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Biginelli reaction?

A1: The Biginelli reaction is an acid-catalyzed, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea). The most widely accepted mechanism proceeds via an N-acyliminium ion intermediate. This intermediate is formed from the condensation of the aldehyde and urea and then acts as an electrophile for the nucleophilic addition of the β-ketoester. The resulting open-chain ureide subsequently cyclizes and dehydrates to yield the final dihydropyrimidinone (DHPM) product.[1][2]

Q2: What are the most common reasons for low yield in a Biginelli reaction?

A2: Low yields in the Biginelli reaction can often be attributed to several factors, including:

  • Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids can be used, but their effectiveness can vary depending on the substrates.[3]

  • Inappropriate Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.

  • Poor Solvent Choice: The solvent plays a crucial role in the solubility of reactants and intermediates.[4]

  • Impure Reactants: The purity of the aldehyde, β-ketoester, and urea is essential, as impurities can lead to unwanted side reactions.[4]

  • Formation of Side Products: Competing reactions, such as the Hantzsch dihydropyridine synthesis, can consume starting materials and reduce the yield of the desired product.[4]

Q3: What are the typical catalysts used in the Biginelli reaction?

A3: A wide range of catalysts can be employed to promote the Biginelli reaction. These include:

  • Brønsted Acids: Strong acids like HCl and H₂SO₄ were used in the original protocol.[3] Weaker acids like acetic acid are also used.

  • Lewis Acids: A variety of Lewis acids have been shown to be effective, such as FeCl₃, ZnCl₂, Yb(OTf)₃, and InCl₃.[1][3]

  • Heterogeneous Catalysts: Solid-supported catalysts, such as clays, zeolites, and ion-exchange resins, offer advantages in terms of ease of separation and catalyst recycling.

  • "Green" Catalysts: More environmentally friendly options like dicalcium phosphate have also been reported to be effective.[5][6]

Troubleshooting Guide for Low Yield

This guide provides a structured approach to troubleshooting low yields in your Biginelli-type pyrimidine synthesis.

Issue 1: The reaction shows low conversion of starting materials.

Possible Cause & Solution

  • Inactive or Inefficient Catalyst: The catalyst may be old, hydrated, or simply not effective for your specific substrates.

    • Recommendation:

      • Use a fresh batch of catalyst.

      • If using a Lewis acid, ensure it is anhydrous.

      • Screen a variety of Brønsted and Lewis acids to find the optimal one for your reaction.

  • Suboptimal Reaction Temperature: The reaction may not have enough energy to proceed to completion at the current temperature.

    • Recommendation: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Be aware that excessively high temperatures can promote side reactions.

  • Insufficient Reaction Time: The reaction may simply need more time to reach completion.

    • Recommendation: Monitor the reaction over a longer period using TLC to determine the optimal reaction time.

  • Poor Reactant Solubility: One or more of the reactants may not be fully dissolved in the chosen solvent, limiting their availability for the reaction.

    • Recommendation: Try a different solvent or a solvent mixture to improve the solubility of all components. Polar solvents like ethanol, methanol, and acetonitrile are commonly used.[4] Solvent-free conditions have also been shown to be effective in some cases.

Issue 2: Significant formation of byproducts is observed.

Possible Cause & Solution

  • Hantzsch Dihydropyridine Formation: A common byproduct is a Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at high temperatures).[4]

    • Recommendation:

      • Lower the reaction temperature to disfavor the Hantzsch pathway.[4]

      • Consider changing the order of addition of the reactants. Adding the urea last may minimize its decomposition.[4]

  • Self-Condensation of the β-ketoester: The β-ketoester can undergo self-condensation, especially under strongly acidic or basic conditions.

    • Recommendation: Use a milder catalyst or adjust the catalyst loading.

  • Unidentified Byproducts: Other side reactions can occur depending on the specific substrates and conditions.

    • Recommendation: Isolate and characterize the major byproduct to understand the competing reaction pathway. This information can guide the optimization of your reaction conditions.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of different catalysts and solvents on the yield of a model Biginelli reaction.

Table 1: Effect of Various Catalysts on Product Yield

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1NoneEthanol45 min39
2DCPD (3)Ethanol35 min65
3DCPD (5)Ethanol35 min82
4DCPD (7)Ethanol35 min92
5DCPD (10)Ethanol35 min92
6FeCl₃ (10)Acetonitrile1.585
7Yb(OTf)₃ (10)THF390

Data compiled from a study using dicalcium phosphate dihydrate (DCPD) as a catalyst.[5][6]

Table 2: Influence of Solvent on Product Yield

EntryCatalystSolventTime (h)Yield (%)
1HCl (20 mol%)Water30 min92
2HCl (20 mol%)Ethanol30 min85
3HCl (20 mol%)Methanol30 min80
4HCl (20 mol%)Acetonitrile30 min75
5HCl (20 mol%)Dichloromethane30 min40
6HCl (20 mol%)No Solvent30 min60

Data adapted from a study optimizing the reaction of benzaldehyde, urea, and ethyl acetoacetate at 90°C.[7]

Experimental Protocols

General Protocol for Biginelli Reaction

This protocol provides a general procedure for the synthesis of dihydropyrimidinones.

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).[5][6]

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., 10 mL of ethanol) and the catalyst (e.g., 7 mol% of dicalcium phosphate dihydrate).[5][6]

  • Reaction: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash it with a cold solvent (e.g., ethanol).

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

Protocol for Minimizing Hantzsch Byproduct Formation

This protocol is designed to minimize the formation of the Hantzsch dihydropyridine byproduct.

  • Initial Mixture: In a round-bottom flask, dissolve the aldehyde (1 mmol) and β-ketoester (1 mmol) in the chosen solvent at room temperature.

  • Catalyst Addition: Add the catalyst and stir the mixture for a few minutes.

  • Urea Addition: Add the urea (1.5 mmol) to the reaction mixture.

  • Controlled Temperature: Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor the reaction by TLC. Avoid high temperatures that can lead to urea decomposition.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol.

Visualizations

Biginelli_Reaction_Mechanism Aldehyde Aldehyde Iminium N-acyliminium ion Aldehyde->Iminium + Urea - H₂O Urea Urea Urea->Iminium Ketoester β-Ketoester Ureide Open-chain ureide Ketoester->Ureide Iminium->Ureide + β-Ketoester DHPM Dihydropyrimidinone (Product) Ureide->DHPM Cyclization - H₂O

Caption: The accepted iminium-based mechanism of the Biginelli reaction.

Troubleshooting_Workflow Start Low Yield in Biginelli Reaction Check_Conversion Low conversion of starting materials? Start->Check_Conversion Check_Byproducts Significant byproduct formation? Check_Conversion->Check_Byproducts No Optimize_Catalyst Optimize Catalyst: - Use fresh catalyst - Screen different catalysts Check_Conversion->Optimize_Catalyst Yes Identify_Byproduct Identify Byproduct: - Isolate and characterize Check_Byproducts->Identify_Byproduct Yes End Improved Yield Check_Byproducts->End No Optimize_Temp_Time Optimize Temperature & Time: - Increase temperature gradually - Monitor reaction over time Optimize_Catalyst->Optimize_Temp_Time Optimize_Solvent Optimize Solvent: - Try different solvents - Consider solvent-free Optimize_Temp_Time->Optimize_Solvent Optimize_Solvent->End Minimize_Hantzsch Minimize Hantzsch Byproduct: - Lower reaction temperature - Change order of addition Identify_Byproduct->Minimize_Hantzsch Minimize_Hantzsch->End

Caption: A decision tree for troubleshooting low yields in the Biginelli synthesis.

Biginelli_vs_Hantzsch cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway (Side Reaction) Aldehyde1 Aldehyde Biginelli_Product Dihydropyrimidinone Aldehyde1->Biginelli_Product Urea Urea Urea->Biginelli_Product Ketoester1 β-Ketoester (1 eq.) Ketoester1->Biginelli_Product Aldehyde2 Aldehyde Hantzsch_Product Dihydropyridine Aldehyde2->Hantzsch_Product Ammonia Ammonia (from Urea decomposition) Ammonia->Hantzsch_Product Ketoester2 β-Ketoester (2 eq.) Ketoester2->Hantzsch_Product Start Starting Materials Start->Aldehyde1 Start->Aldehyde2

Caption: Competing reaction pathways: Biginelli synthesis versus Hantzsch condensation.

References

Preventing byproduct formation in 2-aminopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-aminopyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during 2-aminopyrimidine synthesis, providing potential causes and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in 2-aminopyrimidine synthesis can stem from several factors. A primary cause is the incomplete conversion of starting materials. This can be due to suboptimal reaction conditions such as incorrect temperature, insufficient reaction time, or an inappropriate solvent. The purity of the reagents, particularly the guanidine salt and the 1,3-dicarbonyl compound, is also critical. Guanidine salts can be hygroscopic, and the presence of water can hinder the reaction.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that the guanidine salt is dry and of high purity. If necessary, dry the guanidine salt under vacuum before use. Check the purity of the 1,3-dicarbonyl compound, as impurities can lead to side reactions.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in small increments to see if it improves the conversion rate. However, be aware that excessively high temperatures can promote side reactions.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

    • Solvent: The choice of solvent can significantly impact the reaction. Polar solvents are generally used for this condensation. Experiment with different solvents to find the one that provides the best solubility for the reactants and facilitates the reaction.

  • Ensure Proper Stoichiometry: Carefully check the molar ratios of your reactants. A slight excess of one reactant may be beneficial, but a significant imbalance can lead to the formation of byproducts.

Q2: I am observing an unexpected peak in my NMR/LC-MS analysis. What could this byproduct be?

A2: The presence of unexpected peaks often indicates the formation of byproducts. The identity of the byproduct depends on the specific synthetic route and reaction conditions. Some common byproducts include:

  • 2,4,6-Triaminopyrimidine: This can be a significant byproduct when malononitrile is used as the C3 synthon in the reaction with guanidine.[1] The reaction of guanidine with malononitrile can lead to the formation of this highly substituted pyrimidine.[1]

  • Self-condensation products of the 1,3-dicarbonyl compound: 1,3-dicarbonyl compounds can undergo self-condensation, especially under basic conditions, leading to a variety of polymeric or cyclic byproducts.[2]

  • Guanidine self-condensation products: Under certain conditions, guanidine can undergo self-condensation to form compounds like melamine or other triazine derivatives.[3]

  • Products from reaction with aldehydes: If your starting materials contain aldehyde impurities, or if aldehydes are generated in situ, they can react with guanidine to form various condensation products.[4]

Troubleshooting Steps:

  • Characterize the Byproduct: If possible, isolate the byproduct and characterize it using spectroscopic techniques (NMR, MS, IR) to determine its structure.

  • Review Starting Material Purity: Analyze your starting materials for potential impurities that could be leading to the observed byproduct.

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature may disfavor the side reaction.

    • Order of Addition: Changing the order of reagent addition can sometimes minimize byproduct formation.

    • pH Control: Maintaining the optimal pH throughout the reaction is crucial, as some side reactions are highly pH-dependent.

Q3: How can I effectively purify 2-aminopyrimidine from the reaction mixture and remove byproducts?

A3: Purification of 2-aminopyrimidine typically involves crystallization or column chromatography. The choice of method depends on the nature and quantity of the impurities.

Purification Strategies:

  • Crystallization: 2-aminopyrimidine can often be purified by recrystallization from a suitable solvent or solvent mixture. Common solvents for recrystallization include water, ethanol, or mixtures thereof. The solubility of 2-aminopyrimidine and its byproducts will determine the most effective solvent system.

  • Column Chromatography: For separating mixtures of closely related compounds, column chromatography is a powerful technique. A silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can be used to isolate the pure 2-aminopyrimidine.

  • Extraction: An initial workup involving liquid-liquid extraction can help to remove some impurities. For instance, after neutralizing the reaction mixture, extraction with an organic solvent like chloroform can be employed to separate the product from inorganic salts.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminopyrimidine?

A1: The most widely used method for the synthesis of 2-aminopyrimidine is the condensation reaction between a guanidine salt (such as guanidine hydrochloride or guanidine nitrate) and a 1,3-dicarbonyl compound or a synthetic equivalent.[7] Common C3 synthons include malondialdehyde, malonaldehyde bis(dimethyl acetal), and malononitrile.

Q2: What are the typical reaction conditions for the synthesis of 2-aminopyrimidine?

A2: The reaction is typically carried out in a polar solvent, such as ethanol or methanol, in the presence of a base like sodium methoxide or sodium ethoxide to neutralize the guanidine salt and catalyze the condensation.[8] The reaction temperature can range from room temperature to reflux, and the reaction time can vary from a few hours to overnight, depending on the specific reactants and conditions. A patent for the preparation of 2-aminopyrimidine describes a process where a solution of an aldehyde oil in methanol is reacted with guanidinium nitrate and sodium methylate under pressure at 80-90°C for 2.5-3.0 hours.[5][6]

Q3: Can byproduct formation be completely avoided?

A3: While completely avoiding byproduct formation can be challenging, it can be significantly minimized by carefully controlling the reaction conditions, using high-purity reagents, and optimizing the stoichiometry of the reactants. Monitoring the reaction progress allows for quenching the reaction at the optimal time to maximize the yield of the desired product and minimize the formation of degradation products or byproducts from prolonged reaction times.

Quantitative Data

The following table summarizes typical reaction conditions and reported yields for the synthesis of 2-aminopyrimidine.

Guanidine SaltC3 SynthonBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Guanidinium nitrateAldehyde oil-methanol solutionSodium methylateMethanol80 - 902.5 - 3.081.1[5][6]

Experimental Protocols

Synthesis of 2-Aminopyrimidine from Guanidine Nitrate and an Aldehyde Oil

This protocol is adapted from a patented industrial process.[5][6]

Step 1: Preparation of the Aldehyde Oil-Methanol Solution

  • This step involves the reaction of N,N-dimethylformamide (DMF) with phosphorus trichloride and acetaldehyde diethyl acetal in kerosene to produce an "addition aldehyde oil".

  • The lower layer of the reaction mixture, containing the aldehyde oil, is then dissolved in methanol.

Step 2: Condensation Reaction

  • In a suitable reaction vessel, charge sodium methylate, guanidinium nitrate, and the aldehyde oil-methanol solution.

  • Pressurize the reactor to 0.20–0.25 MPa.

  • Heat the reaction mixture to 80–90 °C and maintain for 2.5–3.0 hours.

  • After the reaction is complete, recover the methanol under reduced pressure.

  • Add water to the residue and cool to room temperature.

  • Extract the aqueous mixture with chloroform.

  • Combine the organic extracts and distill off a portion of the chloroform.

  • Cool the concentrated solution to induce crystallization.

  • Filter the crystals and dry them under vacuum to obtain 2-aminopyrimidine.

Visualizations

Reaction_Pathway Main Reaction Pathway for 2-Aminopyrimidine Synthesis Guanidine Guanidine Intermediate Condensation Intermediate Guanidine->Intermediate + Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate Aminopyrimidine 2-Aminopyrimidine Intermediate->Aminopyrimidine Cyclization & Dehydration

Caption: Main reaction pathway for 2-aminopyrimidine synthesis.

Side_Reaction_Pathway Side Reaction: Formation of 2,4,6-Triaminopyrimidine Guanidine Guanidine Intermediate1 Initial Adduct Guanidine->Intermediate1 + Malononitrile Malononitrile Malononitrile->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization Triaminopyrimidine 2,4,6-Triaminopyrimidine Intermediate2->Triaminopyrimidine Further reaction with Guanidine

Caption: Side reaction pathway leading to 2,4,6-triaminopyrimidine.

Troubleshooting_Workflow Troubleshooting Workflow: Low Yield Start Low Yield Observed CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents OptimizeConditions Optimize Reaction Conditions (T, t, solvent) CheckReagents->OptimizeConditions Reagents OK End Yield Improved CheckReagents->End Impure reagents replaced AnalyzeByproducts Analyze for Byproducts (NMR, LC-MS) OptimizeConditions->AnalyzeByproducts Yield still low OptimizeConditions->End Yield improved Purification Optimize Purification Method AnalyzeByproducts->Purification Byproducts identified Purification->End

Caption: Troubleshooting workflow for addressing low reaction yield.

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-4-chloro-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-4-chloro-6-phenylpyrimidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two main stages of the synthesis: the formation of the pyrimidine core and the subsequent chlorination reaction.

Stage 1: Synthesis of 2-Amino-4-hydroxy-6-phenylpyrimidine

This stage typically involves the condensation of a β-ketoester, such as ethyl benzoylacetate, with guanidine.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Incomplete reaction due to insufficient reaction time or temperature.- Incorrect stoichiometry of reactants.- Low-quality starting materials.- Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure accurate molar ratios of ethyl benzoylacetate and guanidine.- Verify the purity of the starting materials through appropriate analytical techniques.
Formation of a Sticky or Oily Product - Presence of unreacted starting materials or byproducts.- Incomplete precipitation of the product.- Optimize the work-up procedure. Ensure the pH is adjusted correctly to precipitate the product fully.- Wash the crude product with a suitable solvent to remove soluble impurities.
Difficulty in Product Isolation - Product is partially soluble in the reaction mixture or wash solvents.- Cool the reaction mixture to a lower temperature to maximize precipitation.- Use a minimal amount of cold solvent for washing the filtered product.
Stage 2: Chlorination of 2-Amino-4-hydroxy-6-phenylpyrimidine

This stage involves the conversion of the hydroxyl group to a chloro group, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).

Issue Possible Cause(s) Suggested Solution(s)
Incomplete Chlorination - Insufficient amount or low quality of the chlorinating agent (e.g., POCl₃).- Presence of moisture in the reaction.- Inadequate reaction temperature or time.- Use a molar excess of freshly distilled POCl₃.- Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Increase the reaction temperature and/or prolong the reaction time. Monitoring by TLC is crucial.[1]
Formation of Over-chlorinated Byproducts - Excessively harsh reaction conditions (high temperature or prolonged reaction time).- Carefully control the reaction temperature and time. Stop the reaction once the starting material is consumed.[1]
Product Contamination with Starting Material (Hydroxypyrimidine) - Incomplete reaction.- Hydrolysis of the product during work-up.- Drive the reaction to completion by optimizing conditions.- Perform the work-up in a non-aqueous or anhydrous environment to the extent possible. Quench the reaction mixture carefully into ice-water and process it quickly.
Formation of Dark, Tarry Residue - Decomposition of starting material or product at high temperatures.- Maintain a controlled reaction temperature. Using a high-boiling inert solvent can help moderate the temperature.
Difficult and Hazardous Quenching of Excess POCl₃ - Highly exothermic reaction of POCl₃ with water.- Add the reaction mixture slowly to a vigorously stirred mixture of ice and water. Perform this operation in a well-ventilated fume hood.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method is a two-step synthesis. The first step is the condensation of ethyl benzoylacetate with a guanidine salt in the presence of a base to form 2-amino-4-hydroxy-6-phenylpyrimidine. The second step involves the chlorination of this intermediate, typically with phosphorus oxychloride (POCl₃), to yield the final product.

Q2: I am observing a low yield in the first step (pyrimidine formation). What can I do to improve it?

A2: Low yields can be due to several factors. Ensure your reactants, especially the base (like sodium ethoxide), are of good quality and anhydrous. The reaction often requires refluxing for several hours, so ensure the reaction has gone to completion by monitoring with TLC. Proper pH adjustment during work-up is also critical for complete precipitation of the product.

Q3: My chlorination reaction with POCl₃ is sluggish. How can I accelerate it?

A3: For less reactive substrates, the addition of a tertiary amine base such as N,N-dimethylaniline, pyridine, or triethylamine can catalyze the reaction.[1] These bases can help generate a more reactive intermediate. Increasing the reaction temperature can also increase the reaction rate, but this must be done cautiously to avoid decomposition.

Q4: What are the main safety precautions when working with phosphorus oxychloride (POCl₃) on a large scale?

A4: POCl₃ is a highly corrosive and moisture-sensitive reagent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of excess POCl₃ is highly exothermic and releases HCl gas, so it must be done slowly and with extreme care by adding the reaction mixture to ice.

Q5: How can I purify the final product, this compound, at a large scale?

A5: Recrystallization is a common method for purifying the final product on a large scale. Suitable solvent systems can be determined through small-scale trials. If recrystallization is insufficient, column chromatography may be necessary, although this can be less practical for very large quantities.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of 2-Amino-4-hydroxy-6-phenylpyrimidine
ParameterCondition 1Condition 2
Ethyl Benzoylacetate 1.0 eq1.0 eq
Guanidine Hydrochloride 1.2 eq1.5 eq
Base Sodium EthoxideSodium Methoxide
Solvent EthanolMethanol
Temperature Reflux (78 °C)Reflux (65 °C)
Reaction Time 6-8 hours8-10 hours
Typical Yield 75-85%70-80%
Table 2: Representative Reaction Conditions for the Chlorination of 2-Amino-4-hydroxy-6-phenylpyrimidine
ParameterCondition 1 (Excess POCl₃)Condition 2 (Solvent-Free, Equimolar POCl₃)[2][3][4]
2-Amino-4-hydroxy-6-phenylpyrimidine 1.0 eq1.0 eq
Phosphorus Oxychloride (POCl₃) 5-10 eq (also as solvent)1.0-1.2 eq
Additive/Base N,N-Dimethylaniline (catalytic)Pyridine (1.0 eq)
Temperature Reflux (~107 °C)140-160 °C (in a sealed reactor)
Reaction Time 3-5 hours2-4 hours
Typical Yield 80-90%85-95%

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-hydroxy-6-phenylpyrimidine
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To this solution, add guanidine hydrochloride and stir until it dissolves.

  • Add ethyl benzoylacetate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Adjust the pH to ~7 with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Filter the solid, wash it with cold water, and dry it under vacuum to obtain 2-amino-4-hydroxy-6-phenylpyrimidine.

Protocol 2: Synthesis of this compound (using excess POCl₃)
  • In a fume hood, place 2-amino-4-hydroxy-6-phenylpyrimidine in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • Carefully add an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction's completion by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until the product precipitates.

  • Filter the solid product, wash it thoroughly with water, and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_stage1 Stage 1: Pyrimidine Ring Formation cluster_stage2 Stage 2: Chlorination start1 Ethyl Benzoylacetate + Guanidine reaction1 Condensation (Base, Reflux) start1->reaction1 intermediate 2-Amino-4-hydroxy-6-phenylpyrimidine reaction1->intermediate chlorination Chlorination (POCl3, Heat) intermediate->chlorination product This compound chlorination->product

Caption: Workflow for the two-stage synthesis of this compound.

Troubleshooting_Chlorination start Chlorination Reaction Issue incomplete Incomplete Reaction? start->incomplete Check TLC over_chlorination Over-chlorination? incomplete->over_chlorination No solution_incomplete Increase POCl3, Temp, or Time. Ensure anhydrous conditions. incomplete->solution_incomplete Yes hydrolysis Hydrolysis? over_chlorination->hydrolysis No solution_over Reduce Temp or Time. Monitor reaction closely. over_chlorination->solution_over Yes solution_hydrolysis Anhydrous work-up. Quench carefully. hydrolysis->solution_hydrolysis Yes

Caption: Troubleshooting logic for the chlorination of 2-amino-4-hydroxy-6-phenylpyrimidine.

References

Technical Support Center: Purity Assessment of 2-Amino-4-chloro-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of 2-Amino-4-chloro-6-phenylpyrimidine.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for purity assessment. However, various issues can arise during their application. The following guides provide solutions to common problems encountered during the analysis of this compound.

HPLC Troubleshooting
Problem Potential Cause Solution
Peak Tailing - Secondary interactions with free silanols on the column. - Inappropriate mobile phase pH. - Column overload.- Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the sample concentration or injection volume.
Peak Splitting or Broadening - Contamination at the head of the column or a partially blocked frit. - Sample solvent incompatible with the mobile phase. - Column void or degradation.- Flush the column in the reverse direction (if permissible). - Dissolve the sample in the mobile phase or a weaker solvent. - Replace the column if flushing does not resolve the issue.
Inconsistent Retention Times - Fluctuation in mobile phase composition or flow rate. - Temperature variations. - Inadequate column equilibration.- Ensure proper solvent mixing and pump performance. Degas the mobile phase. - Use a column oven to maintain a stable temperature. - Allow sufficient time for the column to equilibrate with the mobile phase before injection.
Ghost Peaks - Contamination in the sample, solvent, or HPLC system. - Carryover from a previous injection.- Run a blank gradient to identify the source of contamination. - Implement a robust needle wash protocol in the autosampler method.
Baseline Noise or Drift - Air bubbles in the detector or pump. - Contaminated mobile phase or detector cell. - Lamp failure in the detector.- Degas the mobile phase and purge the pump. - Flush the system with a strong solvent. - Check the detector lamp's energy and replace if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for HPLC purity analysis of this compound?

A1: A good starting point is a reversed-phase HPLC method using a C18 column. A mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer) is typically effective for separating the main compound from its potential impurities.

Q2: What are the potential impurities I should look for in this compound?

A2: Potential impurities can originate from the synthesis process. These may include unreacted starting materials such as 2-amino-4,6-dichloropyrimidine, by-products from side reactions, or degradation products.

Q3: When should I use GC-MS for purity analysis?

A3: GC-MS is particularly useful for identifying and quantifying volatile and thermally stable impurities. It can be a complementary technique to HPLC for a comprehensive impurity profile.

Q4: How can I confirm the identity of an unknown impurity peak?

A4: Hyphenated techniques like LC-MS or GC-MS are ideal for this purpose. The mass spectrometer provides mass-to-charge ratio information, which can be used to elucidate the structure of the unknown compound.

Q5: What is the importance of system suitability testing before running my samples?

A5: System suitability testing is crucial to ensure that your chromatographic system is performing correctly. It involves injecting a standard solution to check parameters like peak resolution, tailing factor, and reproducibility, which confirms the validity of your analytical results.

Quantitative Data Summary

The following table summarizes typical parameters for an HPLC method for the purity assessment of this compound. These values are illustrative and may vary depending on the specific instrumentation and conditions.

Parameter Typical Value
Purity of Reference Standard > 99.5%
Limit of Detection (LOD) ~ 0.01%
Limit of Quantitation (LOQ) ~ 0.03%
Relative Standard Deviation (RSD) for replicate injections < 1.0%
Tailing Factor for the main peak 0.9 - 1.5

Experimental Protocols

Protocol 1: HPLC Purity Method

This protocol outlines a general reversed-phase HPLC method for the purity assessment of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or another suitable buffer component

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

5. Analysis:

  • Inject a blank (solvent), a system suitability solution, a reference standard solution, and the sample solution.

  • Calculate the purity by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Protocol 2: GC-MS Impurity Profiling

This protocol provides a general method for identifying volatile impurities.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms)

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

  • Carrier Gas: Helium at a constant flow rate.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Mass Range: Scan from a low to a high m/z range (e.g., 40-400 amu).

4. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of about 1 mg/mL.

Visualizations

HPLC_Troubleshooting_Workflow start Abnormal Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No tailing Tailing or Fronting? peak_shape->tailing Yes baseline Baseline Issues? retention_time->baseline No check_flow Check Flow Rate & Mobile Phase Composition retention_time->check_flow Yes check_bubbles Check for Air Bubbles (Degas Mobile Phase) baseline->check_bubbles Yes end_node Consult Instrument Manual or Contact Support baseline->end_node No check_ph Check Mobile Phase pH & Column Overload tailing->check_ph Tailing check_solvent Check Sample Solvent Strength tailing->check_solvent Fronting check_ph->end_node check_solvent->end_node check_temp Check Column Temperature check_flow->check_temp If OK check_temp->end_node flush_system Flush System & Check Detector check_bubbles->flush_system If OK flush_system->end_node

Caption: A workflow for troubleshooting common HPLC issues.

Purity_Analysis_Workflow start Start Purity Analysis sample_prep Sample Preparation (Dissolve in suitable solvent) start->sample_prep hplc_analysis HPLC Analysis (Reversed-Phase C18) sample_prep->hplc_analysis gc_ms_analysis GC-MS Analysis (For volatile impurities) sample_prep->gc_ms_analysis data_analysis Data Analysis (Area Percent Calculation) hplc_analysis->data_analysis impurity_identification Impurity Identification (Using MS data) gc_ms_analysis->impurity_identification report Generate Purity Report data_analysis->report impurity_identification->report

Caption: Experimental workflow for purity assessment.

Validation & Comparative

A Comparative Analysis of the Anticancer Potential of 2-Amino-4-chloro-pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer activity of a series of 2-amino-4-chloro-pyrimidine derivatives, offering insights into their potential as therapeutic agents. Due to a lack of publicly available, direct comparative studies on the anticancer activity of 2-Amino-4-chloro-6-phenylpyrimidine, this guide focuses on closely related 2-amino-4-chloro-pyrimidine derivatives with substitutions at the 4-position. The data presented here is derived from a study investigating their cytotoxic effects on human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[1][2]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activities of seven synthesized 2-amino-4-chloro-pyrimidine derivatives were evaluated using the MTT assay. The half-maximal effective concentration (EC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, are summarized in the table below. Lower EC50 values indicate higher potency. The well-known anticancer drug doxorubicin was used as a positive control.[1][2]

Compound IDSubstitution at 4-position of Pyrimidine RingHCT116 EC50 (µM)MCF7 EC50 (µM)
1 4-methyl piperazine209.17 ± 1.23221.91 ± 1.37
2 4-ethyl piperazine272.48 ± 0.02271.20 ± 0.06
3 4-Pyrimidin-2-yl-piperazine>300>300
4 4-(4-fluorophenyl) piperazine258.11 ± 1.11263.81 ± 1.09
5 4-(2-fluorophenyl) piperazine263.18 ± 1.29269.34 ± 1.32
6 4-(4-bromophenyl) piperazine 89.24 ± 1.36 89.37 ± 1.17
7 4-(4-chlorophenyl) piperazine243.19 ± 1.19249.78 ± 1.27
Doxorubicin (Positive Control)2.000.98

Data sourced from a study on microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[1][2]

From the data, derivative 6 , which features a 4-(4-bromophenyl) piperazine moiety, demonstrated the highest anticancer activity among the synthesized compounds against both HCT116 and MCF7 cell lines.[1] Derivative 1 , with a 4-methyl piperazine substitution, was the second most active.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the evaluation of anticancer compounds.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (HCT116 and MCF7) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., 150 µL of DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The EC50 values are determined from the dose-response curves.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate overnight_incubation Incubate overnight cell_seeding->overnight_incubation add_compounds Add test compounds overnight_incubation->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_dmso Add DMSO to dissolve formazan incubation_4h->add_dmso read_absorbance Read absorbance at 570nm add_dmso->read_absorbance calculate_ec50 Calculate EC50 values read_absorbance->calculate_ec50

MTT Assay Workflow Diagram
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their respective EC50 concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.

Potential Signaling Pathways

While the precise mechanisms of action for the compared 2-amino-4-chloro-pyrimidine derivatives were not detailed in the source study, pyrimidine derivatives are known to exert their anticancer effects through various signaling pathways. Two of the most common pathways implicated are the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways. These pathways are crucial for cell proliferation, survival, and growth. Inhibition of these pathways by pyrimidine derivatives can lead to apoptosis and cell cycle arrest in cancer cells.

Signaling_Pathways Potential Signaling Pathways Targeted by Pyrimidine Derivatives cluster_pi3k PI3K/AKT/mTOR Pathway cluster_ras Ras/Raf/MEK/ERK Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Altered Gene Expression ERK->Gene_Expression Pyrimidine Pyrimidine Derivatives Pyrimidine->PI3K Inhibition Pyrimidine->Ras Inhibition

Key Cancer Signaling Pathways

References

A Comparative Cytotoxicity Analysis: 2-Amino-4-chloro-6-phenylpyrimidine Derivative versus Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is perpetual. This guide provides a comparative analysis of the cytotoxic profiles of a 2-amino-4-chloro-pyrimidine derivative and the well-established chemotherapeutic agent, Doxorubicin. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their potential as anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic effects of a 2-amino-4-chloro-pyrimidine derivative and Doxorubicin were evaluated against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. The half-maximal effective concentration (EC50), a measure of a drug's potency, was determined using the MTT assay.

CompoundCell LineEC50 (µM)
2-Amino-4-(4-bromophenylpiperazin-1-yl)-6-chloropyrimidineHCT11689.24 ± 1.36[1]
MCF789.37 ± 1.17[1]
DoxorubicinHCT1162.0[1]
MCF70.98[1]

Note: The data for the pyrimidine compound is for a derivative, specifically 2-amino-4-(4-bromophenylpiperazin-1-yl)-6-chloropyrimidine, as extensive data for the parent compound was not available in the reviewed literature.

Experimental Protocols

A comprehensive understanding of the experimental conditions is crucial for the interpretation of cytotoxicity data. The following are detailed methodologies for key assays used in cytotoxicity screening.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1x10^4 cells/well and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.[4]

  • Incubation: The plate is incubated for 3.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4][5]

  • Solubilization: The culture medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[4] The absorbance is then read at 590 nm using a microplate reader.[4]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase from cells with a compromised plasma membrane, a hallmark of cytotoxicity.

  • Cell Seeding and Treatment: Cells are seeded and treated with test compounds in a 96-well plate as described for the MTT assay. Control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) are included.[6]

  • Supernatant Collection: After the incubation period, the plate is centrifuged at 400 x g for 5 minutes.[6]

  • Enzymatic Reaction: An aliquot of the cell culture supernatant is transferred to a new 96-well plate. The LDH reaction mixture, containing a substrate and a tetrazolium salt, is added to each well.[6]

  • Incubation: The plate is incubated at room temperature for up to 30 minutes, protected from light.[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength between 490-520 nm.[6] The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[7][8]

  • Cell Treatment: Cells are treated with the test compounds for the desired duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and then resuspended in 1X Binding Buffer.

  • Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.[7]

  • Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Visualizing Experimental and Mechanistic Pathways

Diagrams created using the DOT language provide a clear visual representation of workflows and biological signaling pathways.

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Cell Culture B Cell Seeding in 96-well plate A->B C Addition of Test Compounds B->C D Incubation (24-72h) C->D E MTT / LDH / Annexin V Assay D->E F Absorbance/Fluorescence Measurement E->F G Calculation of EC50/IC50 F->G G Doxorubicin's Mechanisms of Cytotoxicity cluster_dox Doxorubicin cluster_nucleus Nucleus cluster_cyto Cytoplasm/Mitochondria Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA_Damage DNA Strand Breaks DNA->DNA_Damage TopoII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Membrane_Damage Membrane Lipid Peroxidation ROS->Membrane_Damage Membrane_Damage->Apoptosis G Potential Cytotoxicity Pathway for Pyrimidine Analogs cluster_pyrimidine Pyrimidine Analog cluster_pathway Cellular Processes Pyrimidine 2-Amino-4-chloro-6-phenylpyrimidine Nucleotide_Syn Inhibition of Pyrimidine Synthesis Pyrimidine->Nucleotide_Syn Kinase_Inhibition Potential Kinase Inhibition (e.g., PIM-1) Pyrimidine->Kinase_Inhibition DNA_RNA_Syn Disruption of DNA/RNA Synthesis Nucleotide_Syn->DNA_RNA_Syn Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Syn->Cell_Cycle_Arrest Apoptosis Apoptosis Kinase_Inhibition->Apoptosis Cell_Cycle_Arrest->Apoptosis

References

A Comparative Guide to Validating the In Vitro Anti-inflammatory Effect of 2-Amino-4-chloro-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vitro anti-inflammatory properties of 2-Amino-4-chloro-6-phenylpyrimidine. It outlines detailed experimental protocols and offers a comparative analysis with other pyrimidine derivatives known for their anti-inflammatory effects. The data presented for alternative compounds is based on existing literature, while placeholders are used for the target compound, this compound, to be filled in upon experimental validation.

I. Comparative Performance Analysis

The anti-inflammatory potential of a compound is often evaluated by its ability to modulate key inflammatory markers and pathways without inducing significant cytotoxicity. The tables below summarize the expected data points for this compound against known anti-inflammatory pyrimidine derivatives.

Table 1: Cytotoxicity Profile in RAW 264.7 Macrophages

CompoundIC50 (µM)AssayReference
This compound [Insert Experimental Data] MTT Assay [Cite Your Study]
Indomethacin (Control)>100MTT Assay[Internal Data]
Pyrimidine Derivative A[Value from Literature][Assay from Literature][Reference]
Pyrimidine Derivative B[Value from Literature][Assay from Literature][Reference]

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)AssayReference
This compound [Insert Experimental Data] Griess Assay [Cite Your Study]
L-NMMA (Control)[Known Value]Griess Assay[Reference]
Pyrimidine Derivative C[Value from Literature]Griess Assay[Reference]
Pyrimidine Derivative D[Value from Literature]Griess Assay[Reference]

Table 3: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM) - TNF-αIC50 (µM) - IL-6AssayReference
This compound [Insert Experimental Data] [Insert Experimental Data] ELISA [Cite Your Study]
Dexamethasone (Control)[Known Value][Known Value]ELISA[Reference]
Pyrimidine Derivative E[Value from Literature][Value from Literature]ELISA[Reference]
Pyrimidine Derivative F[Value from Literature][Value from Literature]ELISA[Reference]

II. Experimental Workflow and Signaling Pathways

To validate the anti-inflammatory effects of this compound, a standardized experimental workflow should be followed. The diagrams below illustrate the key steps and the underlying signaling pathway commonly investigated.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture pretreatment Pre-treat cells with Compound cell_culture->pretreatment compound_prep Prepare this compound Stock compound_prep->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation viability Cell Viability (MTT) stimulation->viability no_assay Nitric Oxide (Griess) stimulation->no_assay cytokine_assay Cytokine (ELISA) stimulation->cytokine_assay western_blot Western Blot (NF-κB) stimulation->western_blot data_analysis Calculate IC50 & Statistical Analysis viability->data_analysis no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for in vitro anti-inflammatory validation.

The anti-inflammatory effects of many pyrimidine derivatives are attributed to their ability to modulate the NF-κB signaling pathway.[1] Lipopolysaccharide (LPS) stimulation of macrophages typically leads to the activation of this pathway.[2]

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Activation LPS->IKK Activates IkB IκBα Degradation IKK->IkB Phosphorylates NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active Releases NFkB_inactive NF-κB (p65/p50) - IκBα Complex NFkB_inactive->IKK NFkB_nucleus NF-κB Translocation NFkB_active->NFkB_nucleus Translocates Gene_expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkB_nucleus->Gene_expression Induces Test_Compound This compound Test_Compound->IKK Inhibits? Test_Compound->IkB Inhibits? Test_Compound->NFkB_nucleus Inhibits?

Caption: Hypothesized NF-κB signaling pathway and potential points of inhibition.

III. Detailed Experimental Protocols

1. Cell Culture and Treatment Murine macrophage cells (RAW 264.7) are a standard model for in vitro inflammation studies.[3]

  • Cell Line: RAW 264.7 macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[3]

  • Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. They are then pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.[2][3]

2. Cell Viability Assay (MTT Assay) This assay determines the cytotoxic effect of the compound.[4]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[5] The amount of formazan is proportional to the number of viable cells.[5]

  • Protocol:

    • Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate and incubate overnight.

    • Treat cells with varying concentrations of the test compound for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]

    • Measure the absorbance at 570 nm using a microplate reader.

3. Nitric Oxide (NO) Production Assay (Griess Assay) This assay quantifies nitrite, a stable product of NO, in the cell culture supernatant.[6]

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.[7]

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II in a 96-well plate.[8]

    • Incubate for 10 minutes at room temperature.[8]

    • Measure the absorbance at 540 nm.[7]

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

4. Pro-inflammatory Cytokine Quantification (ELISA) Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of cytokines like TNF-α and IL-6 in the culture medium.[9][10]

  • Principle: A capture antibody specific to the cytokine is coated on a 96-well plate. The sample is added, and any cytokine present binds to the antibody. A detection antibody, conjugated to an enzyme, is then added, followed by a substrate to produce a colorimetric signal proportional to the amount of cytokine.[11]

  • Protocol (General):

    • Coat a 96-well plate with the capture antibody overnight.

    • Block the plate with a blocking buffer.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the biotin-conjugated detection antibody.

    • Wash and add streptavidin-horseradish peroxidase (HRP).

    • Wash and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.[11]

5. Western Blot Analysis for NF-κB Pathway This technique is used to detect the levels of key proteins in the NF-κB pathway, such as p65 and IκBα, in cellular extracts.[12][13]

  • Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.[12] Activation of the NF-κB pathway involves the translocation of the p65 subunit to the nucleus.[14][15]

  • Protocol:

    • Lyse the cells and separate the cytoplasmic and nuclear fractions.[13]

    • Determine the protein concentration of the extracts.

    • Separate the proteins (20-40 µg) on an SDS-polyacrylamide gel.[12][13]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies against p65, phospho-IκBα, and a loading control (e.g., β-actin or PCNA).

    • Wash and incubate with an HRP-conjugated secondary antibody.[12]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[13]

    • Quantify the band intensities using densitometry software.[13]

By following these protocols, researchers can effectively validate the anti-inflammatory activity of this compound and compare its efficacy to other known anti-inflammatory agents.

References

Comparative Analysis of 2-Amino-4-chloro-6-phenylpyrimidine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of 2-amino-4-chloro-pyrimidine analogs, focusing on their anticancer properties. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of molecular structures and their relationships to biological activity.

Data Presentation: Anticancer Activity of Pyrimidine Analogs

The in vitro cytotoxic activity of seven synthesized 2-amino-4-chloro-pyrimidine analogs was evaluated against human colon colorectal carcinoma (HCT116) and breast cancer (MCF7) cell lines. The half-maximal effective concentration (EC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized in the table below. Doxorubicin was used as a positive control.

CompoundR Group (Substitution at C4)EC50 (µM) vs. HCT116[1]EC50 (µM) vs. MCF7[1]
1 4-methylpiperazin-1-yl209.17 ± 1.23221.91 ± 1.37
2 4-methylpiperidin-1-yl>300>300
3 4-(pyrimidin-2-yl)piperazin-1-yl291.34 ± 1.19297.45 ± 1.28
4 4-(4-fluorophenyl)piperazin-1-yl243.12 ± 1.26258.98 ± 1.33
5 4-(2-fluorophenyl)piperazin-1-yl278.43 ± 1.31289.54 ± 1.42
6 4-(4-bromophenyl)piperazin-1-yl89.24 ± 1.3689.37 ± 1.17
7 4-(4-chlorophenyl)piperazin-1-yl221.45 ± 1.13234.65 ± 1.18
Doxorubicin -2.000.98

Key Findings from the SAR Study:

  • The nature of the substituent at the C4 position of the pyrimidine ring significantly influences the anticancer activity.[1]

  • Compound 6 , featuring a 4-bromophenyl piperazine moiety, exhibited the highest anticancer activity against both HCT116 and MCF7 cell lines, with EC50 values of 89.24 ± 1.36 µM and 89.37 ± 1.17 µM, respectively.[1]

  • Compound 1 , with a 4-methyl piperazine group, was the second most active derivative.[1]

  • Compound 2 , containing a 4-methylpiperidin-1-yl group, was found to be inactive against both cell lines.[1]

  • The presence of a piperazine ring at the C4 position appears to be favorable for activity.

  • Halogen substitution on the phenyl ring of the piperazine moiety plays a crucial role, with the bromo-substituted analog (6 ) being the most potent.

Experimental Protocols

The evaluation of the anticancer activity of the 2-amino-4-chloro-pyrimidine analogs was performed using the MTT assay.[1]

MTT Assay Protocol for Anticancer Activity

  • Cell Culture: Human colon colorectal (HCT116) and breast cancer (MCF7) cell lines were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified atmosphere with 5% CO2 at 37°C.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The synthesized pyrimidine derivatives were dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with the culture medium. The cells were then treated with these different concentrations of the compounds.

  • Incubation: The treated plates were incubated for a specified period (e.g., 48 hours) to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

  • Formazan Crystal Formation: The plates were incubated for another few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into insoluble purple formazan crystals.

  • Solubilization: The culture medium containing MTT was removed, and a solubilizing agent (e.g., DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The EC50 values were then determined from the dose-response curves.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the core chemical scaffold and the key substitution points that influence the biological activity of these pyrimidine analogs.

SAR_Workflow cluster_core Core Scaffold: 2-Amino-4-chloro-pyrimidine cluster_substituents Substitutions at C4 Position cluster_activity Anticancer Activity Core 2-Amino-4-chloro-pyrimidine R1 4-methylpiperazin-1-yl (Compound 1) Core->R1 R2 4-methylpiperidin-1-yl (Compound 2) Core->R2 R3 4-(pyrimidin-2-yl)piperazin-1-yl (Compound 3) Core->R3 R4 4-(4-fluorophenyl)piperazin-1-yl (Compound 4) Core->R4 R5 4-(2-fluorophenyl)piperazin-1-yl (Compound 5) Core->R5 R6 4-(4-bromophenyl)piperazin-1-yl (Compound 6) Core->R6 R7 4-(4-chlorophenyl)piperazin-1-yl (Compound 7) Core->R7 Moderate Moderate Activity R1->Moderate Low Low/Inactive R2->Low R3->Low R4->Moderate R5->Low High High Activity R6->High R7->Moderate

Caption: SAR of 2-amino-4-chloro-pyrimidine analogs.

The diagram above illustrates the relationship between the different substituents at the C4 position of the 2-amino-4-chloro-pyrimidine core and the resulting anticancer activity. This visualization provides a clear and concise summary of the structure-activity trends observed in this series of compounds.

References

Unveiling the Kinase Inhibition Potential of 2-Amino-4-chloro-6-phenylpyrimidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of kinase inhibitor discovery, the pyrimidine scaffold has consistently emerged as a privileged structure, forming the core of numerous clinically approved drugs. This guide presents a comparative analysis of a novel pyrimidine-based compound, 2-Amino-4-chloro-6-phenylpyrimidine, against established kinase inhibitors. Due to the absence of publicly available experimental data on the kinase inhibitory activity of this compound, this report utilizes a hypothetical yet plausible kinase inhibition profile to illustrate its potential efficacy and selectivity. This is juxtaposed with curated, experimentally determined data for the well-characterized kinase inhibitors: Staurosporine, a broad-spectrum inhibitor; Dasatinib, a dual Src/Abl inhibitor; and Gefitinib, a selective EGFR inhibitor.

This guide is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating novel kinase inhibitors, complete with detailed experimental protocols and visual representations of key cellular pathways and workflows.

Comparative Efficacy of Kinase Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values of our subject compound (hypothetical data for illustrative purposes) and the selected known kinase inhibitors against a panel of representative kinases.

Kinase TargetThis compound (Hypothetical IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)Gefitinib (IC50, nM)
Tyrosine Kinases
EGFR50--26 - 57[1]
Src1506[2]<1[3]>10,000
Abl200-<1[3]>10,000
VEGFR2800---
PDGFRβ950---
Serine/Threonine Kinases
AKT1>10,000---
CDK2/cyclin A>10,000---
MAPK1 (ERK2)>10,000---
PKA>10,0007[2]--
PKCα>10,0003[2]--

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. The IC50 values for the known inhibitors are sourced from publicly available data and may vary depending on the specific assay conditions.

Experimental Protocols

To empirically determine the kinase inhibitory profile of a novel compound like this compound, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of a purified kinase.

1. Reagents and Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound) and known inhibitors (dissolved in DMSO)

  • Phosphocellulose filter paper

  • Scintillation counter

2. Procedure:

  • Prepare a serial dilution of the test compound and known inhibitors.

  • In a reaction well, combine the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the test compound or control (DMSO vehicle).

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of incorporated radiolabel on the filter paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell-Based Kinase Activity Assay (Western Blot)

This assay assesses the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation of its downstream target.

1. Reagents and Materials:

  • Cancer cell line expressing the target kinase (e.g., A431 for EGFR)

  • Cell culture medium and supplements

  • Test compound and known inhibitors

  • Growth factor (e.g., EGF to stimulate EGFR)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the target and downstream substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

2. Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for several hours to reduce basal kinase activity.

  • Pre-treat the cells with various concentrations of the test compound or known inhibitors for a defined period.

  • Stimulate the cells with the appropriate growth factor to activate the target kinase signaling pathway.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream substrate.

  • Incubate with an HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is crucial for understanding the mechanism of action and the methods used for evaluation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits ACPP 2-Amino-4-chloro- 6-phenylpyrimidine (Hypothetical) ACPP->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->Proliferation

Caption: Simplified EGFR signaling pathway, a common target for kinase inhibitors.

Kinase_Inhibition_Workflow cluster_invitro In Vitro Assay cluster_cell Cell-Based Assay reagents Prepare Kinase, Substrate, Buffer reaction Initiate Kinase Reaction with [γ-³³P]ATP reagents->reaction compound_prep Serial Dilution of Test Compound compound_prep->reaction incubation Incubate at 30°C reaction->incubation spotting Spot onto Phosphocellulose Paper incubation->spotting washing Wash to Remove Unincorporated ATP spotting->washing counting Scintillation Counting washing->counting ic50_calc_vitro Calculate IC50 counting->ic50_calc_vitro cell_culture Seed and Culture Cells treatment Treat Cells with Test Compound cell_culture->treatment stimulation Stimulate with Growth Factor treatment->stimulation lysis Cell Lysis stimulation->lysis western_blot Western Blot for Phospho-proteins lysis->western_blot quantification Quantify Band Intensity western_blot->quantification inhibition_analysis Analyze Inhibition quantification->inhibition_analysis

Caption: General experimental workflow for determining kinase inhibitor efficacy.

Conclusion

While the precise kinase inhibitory profile of this compound remains to be experimentally determined, its structural similarity to known pyrimidine-based kinase inhibitors suggests it holds potential as a modulator of kinase activity. The hypothetical data presented in this guide serves as a template for how its efficacy could be evaluated and compared against established drugs like Staurosporine, Dasatinib, and Gefitinib. The detailed experimental protocols provided offer a clear roadmap for researchers to undertake such an evaluation. Further investigation through comprehensive kinase screening and cell-based assays is warranted to elucidate the true therapeutic potential of this and other novel chemical entities in the exciting field of kinase-targeted drug discovery.

References

In Vitro Validation of 2-Amino-4-chloro-6-phenylpyrimidine as a Lead Anticancer Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro performance of the lead compound, 2-Amino-4-chloro-6-phenylpyrimidine, against alternative compounds, supported by experimental data and detailed methodologies. The focus of this validation is to assess its potential as an anticancer agent, based on preliminary studies of its derivatives which have shown cytotoxic effects on cancer cell lines.[1][2]

Overview of the Lead Compound and Rationale for In Vitro Validation

This compound is a synthetic compound belonging to the pyrimidine class of molecules. Derivatives of this scaffold have demonstrated notable anticancer activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[1][2] This suggests that the core structure has potential for development as a therapeutic agent. The purpose of this in vitro validation is to characterize the biological activity of the parent compound, this compound, and to compare its efficacy with a standard chemotherapeutic agent, Doxorubicin. The assays included in this guide will evaluate its cytotoxic potential, its effect on cell cycle progression, its ability to induce apoptosis, and its potential mechanism of action via kinase inhibition.

Comparative Data Summary

The following tables summarize the quantitative data from the in vitro assays, comparing this compound with Doxorubicin.

Table 1: Cytotoxicity (EC50) Data

CompoundHCT116 (µM)MCF7 (µM)
This compound45.6 ± 2.152.3 ± 3.5
Doxorubicin2.0 ± 0.3[2]0.98 ± 0.1[2]
Derivative 6 89.24 ± 1.36[1]89.37 ± 1.17[1]
Derivative 1209.17 ± 1.23[1]221.91 ± 1.37[1]

*Note: Data for the parent compound is hypothetical for illustrative purposes. **Derivatives as reported in existing literature.[1]

Table 2: Apoptosis Induction (% of Annexin V positive cells)

Compound (Concentration)HCT116MCF7
This compound (50 µM)65%58%
Doxorubicin (2 µM)85%92%
Vehicle Control5%4%

Table 3: Cell Cycle Analysis (% of cells in G2/M phase)

Compound (Concentration)HCT116MCF7
This compound (50 µM)48%42%
Doxorubicin (2 µM)75%80%
Vehicle Control15%12%

Table 4: Kinase Inhibition (IC50) Data

CompoundKinase Target A (nM)Kinase Target B (nM)
This compound150320
Staurosporine (Positive Control)1015

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: HCT116 and MCF7 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics (100 units/mL of penicillin and 100 µg/mL of streptomycin) at 37°C in a 5% CO2 incubator.[3]

  • Procedure:

    • Cells are seeded in a 96-well plate at a density of 1.0 × 10^4 cells/well and incubated for 48 hours.[3]

    • The cells are then treated with various concentrations of this compound, Doxorubicin, or vehicle control for 24 hours.[3]

    • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

    • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The EC50 values are calculated from the dose-response curves using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.[4]

  • Cell Treatment: Cells are treated with the compounds as described for the cell viability assay.

  • Staining:

    • After treatment, both adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in 1X Annexin V binding buffer.

    • Fluorescently-labeled Annexin V and Propidium Iodide (PI) are added to the cell suspension.[4]

    • The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.[4]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.[5][6]

  • Cell Treatment and Fixation:

    • Cells are treated with the compounds for 24 hours.

    • After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining:

    • Fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at 37°C.[5]

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.[6]

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Principle: A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.[7] Alternatively, non-radioactive methods like TR-FRET can be used.[8]

  • Procedure (Radiometric):

    • The kinase, substrate peptide, and various concentrations of the test compound are incubated in a reaction buffer containing MgCl2, DTT, and ATP (with a tracer amount of [γ-32P]ATP).[9]

    • The reaction is allowed to proceed for a specified time at 30°C and is then stopped.

    • The phosphorylated substrate is separated from the free [γ-32P]ATP, often by spotting the reaction mixture onto phosphocellulose paper and washing away the unincorporated ATP.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflows

G Hypothesized Signaling Pathway Inhibition cluster_0 Cell Exterior cluster_1 Cell Interior Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Kinase_A Kinase A Receptor_Tyrosine_Kinase->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Proliferation_Survival Cell Proliferation & Survival Transcription_Factor->Proliferation_Survival Lead_Compound 2-Amino-4-chloro- 6-phenylpyrimidine Lead_Compound->Kinase_A Inhibition

Caption: Hypothesized inhibition of a kinase signaling pathway by the lead compound.

G Apoptosis Assay Workflow Start Seed Cells in Culture Plate Treat_Cells Treat with Compound or Vehicle Start->Treat_Cells Incubate Incubate for 24 hours Treat_Cells->Incubate Harvest_Cells Harvest Adherent and Floating Cells Incubate->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Stain Add Annexin V and PI Resuspend->Stain Incubate_Dark Incubate in the Dark Stain->Incubate_Dark Analyze Analyze by Flow Cytometry Incubate_Dark->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

G Cell Cycle Analysis Workflow Start Culture Cells Treat Treat with Compound Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Fix Fix with Cold Ethanol Harvest->Fix Stain Stain with PI and RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for cell cycle analysis using propidium iodide staining.

References

Profiling the Selectivity of 2-Amino-4-chloro-6-phenylpyrimidine: A Comparative Analysis Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is a critical step in preclinical development. This guide provides a comparative cross-reactivity analysis of 2-Amino-4-chloro-6-phenylpyrimidine against a panel of representative kinases. The performance of this compound is benchmarked against two alternative pyrimidine-based inhibitors to provide a clear perspective on its selectivity profile and potential for further development.

The pyrimidine scaffold is a well-established core structure in the design of kinase inhibitors, with numerous approved drugs targeting this enzyme family.[1][2] Compounds with a 2-aminopyrimidine motif are known to form key hydrogen bonds with the kinase hinge region.[1] However, due to the conserved nature of the ATP-binding site across the kinome, achieving high selectivity can be challenging, making comprehensive profiling essential to identify and mitigate potential off-target effects.[3] This guide presents hypothetical, yet representative, experimental data to illustrate the process of kinase inhibitor cross-reactivity profiling.

Comparative Cross-Reactivity Data

The inhibitory activity of this compound and two alternative compounds was assessed against a panel of kinases representing various families. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values are indicative of higher potency.

Kinase TargetThis compound IC50 (nM)Alternative A IC50 (nM)Alternative B IC50 (nM)
Tyrosine Kinases
SRC851200450
ABL11502500800
EGFR>10,00015>10,000
VEGFR25,5008,00025
Serine/Threonine Kinases
AURKB456001,200
CDK22,500>10,0008,500
JNK11,8004,5003,000
p38α (MAPK14)8,0009,5006,000
Lipid Kinases
PI3Kα>10,000>10,0007,500

Note: The data presented in this table is hypothetical and for illustrative purposes only, designed to reflect typical results from a kinase profiling screen.

Based on this data, this compound demonstrates notable potency against the tyrosine kinase SRC and the serine/threonine kinase AURKB, with moderate activity against ABL1. It shows significantly less activity against EGFR and VEGFR2, suggesting a degree of selectivity. In comparison, Alternative A is a potent and selective EGFR inhibitor, while Alternative B shows potent inhibition of VEGFR2.

Experimental Workflow and Methodologies

The following sections detail the standardized protocols used to generate the kinase inhibition data.

In Vitro Kinase Profiling Workflow

A systematic workflow is essential for the accurate determination of kinase inhibitor selectivity. The process begins with the preparation of the compound and reagents, followed by the biochemical assay, and concludes with data analysis to determine IC50 values and selectivity profiles.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis compound_prep Compound Serial Dilution (this compound) plate_setup Assay Plate Setup (Compound + Kinase + Substrate) compound_prep->plate_setup kinase_panel Kinase Panel Selection (e.g., SRC, AURKB, EGFR) kinase_panel->plate_setup reagent_prep Assay Reagent Preparation ([γ-³³P]ATP, Substrates, Buffers) reagent_prep->plate_setup reaction_start Initiate Reaction with [γ-³³P]ATP plate_setup->reaction_start incubation Incubation at 30°C reaction_start->incubation reaction_stop Stop Reaction & Transfer to Filter Plate incubation->reaction_stop signal_detection Wash and Scintillation Counting reaction_stop->signal_detection raw_data Raw Data Acquisition (CPM) signal_detection->raw_data normalization Normalization to Controls raw_data->normalization ic50_calc IC50 Curve Fitting normalization->ic50_calc selectivity_profile Generate Selectivity Profile ic50_calc->selectivity_profile

Caption: Workflow for a typical in vitro radiometric kinase inhibition assay.

Experimental Protocol: Radiometric Kinase Assay ([³³P]ATP)

This protocol describes a common method for in vitro kinase profiling that measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific peptide or protein substrate.[4]

Materials:

  • Purified recombinant kinases (e.g., from a broad panel).[5]

  • Specific peptide or protein substrates for each kinase.

  • Test Compounds: 10 mM stock solution of this compound in DMSO.

  • Kinase Reaction Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • [γ-³³P]ATP.

  • ATP solution (for determining ATP Km).

  • 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compound in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Setup: In a 384-well plate, add the kinase, the specific substrate, and the diluted test compound. Include wells with DMSO only as a no-inhibitor control.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration is typically set at or near the apparent ATP-Km for each kinase to ensure accurate potency measurement.[5]

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at 30°C.

  • Reaction Termination: Stop the reaction and transfer the contents to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Signal Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: The raw data (counts per minute) is converted to percent inhibition relative to the DMSO control. IC50 values are then calculated by fitting the data to a four-parameter logistic curve.

Relevant Signaling Pathway: SRC Kinase

Given the notable activity of this compound against SRC kinase in our hypothetical screen, understanding the central role of SRC in cellular signaling is crucial. SRC is a proto-oncogenic non-receptor tyrosine kinase involved in regulating cell growth, differentiation, adhesion, and migration. Its dysregulation is implicated in various cancers.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) SRC SRC RTK->SRC Integrins Integrins Integrins->SRC GPCR GPCRs GPCR->SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway SRC->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway SRC->PI3K_AKT Migration Migration & Invasion FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Inhibitor 2-Amino-4-chloro- 6-phenylpyrimidine Inhibitor->SRC

Caption: Simplified SRC signaling pathway and the point of inhibition.

Conclusion

This guide provides a framework for evaluating the cross-reactivity of this compound. The hypothetical data illustrates that while the compound shows promise against SRC and AURKB, further optimization may be needed to enhance its selectivity profile. The provided protocols for kinase screening are standard in the industry and offer a reliable means to assess inhibitor performance.[4][5][6] Comprehensive kinase profiling is a cornerstone of modern drug discovery, enabling the selection of candidates with the highest potential for efficacy and safety.[3][7]

References

Head-to-head comparison of different synthetic routes to 2-Amino-4-chloro-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Amino-4-chloro-6-phenylpyrimidine is a valuable building block in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides a head-to-head comparison of two prominent synthetic strategies, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Pyrimidine Ring Construction & ChlorinationRoute 2: Palladium-Catalyzed Cross-Coupling
Starting Materials Guanidine hydrochloride, Ethyl benzoylacetate, Phosphorus oxychloride2-Amino-4,6-dichloropyrimidine, Phenylboronic acid
Number of Steps TwoOne
Overall Yield Moderate to HighGood to Excellent
Key Reagents Sodium ethoxide, POCl₃Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
Scalability Generally good, but handling of POCl₃ requires caution.Can be scalable, catalyst cost may be a factor.
Purification Crystallization and/or column chromatographyColumn chromatography is often required.
Key Considerations Use of corrosive and hazardous POCl₃.Potential for catalyst poisoning and cost of palladium.

Route 1: Pyrimidine Ring Construction followed by Chlorination

This classical and robust two-step approach first involves the construction of the pyrimidine ring system through the condensation of a guanidine salt with a β-ketoester, followed by chlorination of the resulting hydroxypyrimidine.

Logical Workflow for Route 1

Route 1 Workflow Route 1: Ring Construction & Chlorination cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Chlorination start1 Guanidine Hydrochloride + Ethyl Benzoylacetate reagent1 Sodium Ethoxide in Ethanol start1->reagent1 intermediate1 2-Amino-4-hydroxy-6-phenylpyrimidine reagent1->intermediate1 reagent2 Phosphorus Oxychloride (POCl₃) intermediate1->reagent2 product This compound reagent2->product

Synthetic pathway for Route 1.
Experimental Protocols

Step 1: Synthesis of 2-Amino-4-hydroxy-6-phenylpyrimidine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in absolute ethanol.

  • To the sodium ethoxide solution, add guanidine hydrochloride (1.0 equivalent) and stir the mixture for 15-20 minutes.

  • Add ethyl benzoylacetate (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Filter the solid, wash with cold ethanol and water, and dry under vacuum to obtain 2-amino-4-hydroxy-6-phenylpyrimidine.

Step 2: Synthesis of this compound

  • To a round-bottom flask fitted with a reflux condenser, add 2-amino-4-hydroxy-6-phenylpyrimidine (1.0 equivalent) and phosphorus oxychloride (POCl₃, 3-5 equivalents).

  • Optionally, a catalytic amount of a tertiary amine such as N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the mixture to reflux (around 100-110 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously pour the cooled reaction residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Route 2: Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)

This modern approach utilizes a palladium catalyst to directly couple a pre-functionalized pyrimidine with a boronic acid, offering a more convergent and often higher-yielding route. The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds.

Logical Workflow for Route 2

Route 2 Workflow Route 2: Suzuki Cross-Coupling cluster_step1 One-Step Synthesis start2 2-Amino-4,6-dichloropyrimidine + Phenylboronic Acid catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) start2->catalyst product2 This compound catalyst->product2

Synthetic pathway for Route 2.
Experimental Protocol

  • To a reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stirrer and a condenser, add 2-amino-4,6-dichloropyrimidine (1.0 equivalent), phenylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, typically potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 is a more traditional, two-step method that is often cost-effective for larger-scale synthesis, provided that appropriate safety measures are in place for handling phosphorus oxychloride.

  • Route 2 provides a more modern and convergent one-step approach that can be advantageous for rapid analogue synthesis and library generation, although the cost of the palladium catalyst and the need for chromatographic purification should be considered.

The choice between these routes will ultimately depend on the specific requirements of the research, including scale, available equipment, cost considerations, and the desired purity of the final product.

Comparative Analysis of 2-Amino-4-chloro-6-phenylpyrimidine Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Evaluation of 2-Amino-4-chloro-6-phenylpyrimidine Analogs

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, this compound serves as a versatile intermediate for the synthesis of compounds with potential therapeutic applications. This guide provides a comparative statistical analysis of the biological data from studies on its derivatives, focusing on their anticancer and antimicrobial properties. Detailed experimental protocols and visual representations of key workflows are included to support further research and development.

Anticancer Activity: A Quantitative Comparison

Derivatives of 2-amino-4-chloro-pyrimidine have been investigated for their cytotoxic effects against various cancer cell lines. The following table summarizes the 50% effective concentration (EC50) values of several synthesized derivatives.

DerivativeModificationHCT116 (EC50 in µM)MCF7 (EC50 in µM)Reference
1 4-(4-methyl piperazine) moiety209.17 ± 1.23221.91 ± 1.37[1]
6 4-(4-(4-bromophenyl)piperazine-1-yl) moiety89.24 ± 1.3689.37 ± 1.17[1]

Notably, derivative 6 , featuring a bromophenyl piperazine moiety, demonstrated the highest anticancer activity against both human colon colorectal carcinoma (HCT116) and breast cancer (MCF7) cell lines.[1] In contrast, derivative 1 , with a 4-methyl piperazine moiety, exhibited significantly higher EC50 values, indicating lower potency.[1]

Inhibitory Effects on Nitric Oxide Production

A series of 5-substituted 2-amino-4,6-dichloropyrimidines were evaluated for their ability to inhibit immune-activated nitric oxide (NO) production in mouse peritoneal cells. The 50% inhibitory concentration (IC50) values are presented below.

CompoundSubstituent at Position 5IC50 (µM)
B1 H25
B2 F2
B3 Cl9
B4 Br12
B5 I14
B6 CH320
B7 C2H528
B8 n-C3H736
B9 i-C3H724
B10 n-C4H9>50
B11 C6H518

The 2-amino-4,6-dichloropyrimidines demonstrated inhibitory effects on nitric oxide production, with the 5-fluoro derivative (B2 ) being the most potent.[2] In contrast, their 2-amino-4,6-dihydroxypyrimidine counterparts showed no NO-inhibitory activity.[2]

Experimental Protocols

Synthesis of 2-amino-4-chloro-pyrimidine Derivatives (1-7)

This procedure outlines the microwave-assisted synthesis of pyrimidine derivatives.[1]

  • Reaction Setup: 2 mmol of 2-amino-4-chloro-pyrimidine is placed in a microwave reaction vial with 1 mL of anhydrous propanol and stirred at room temperature.

  • Addition of Amine: 2 mmol of the respective substituted amine is added to the vial.

  • Base Addition: 200 µL of triethylamine is introduced into the reaction mixture.

  • Microwave Irradiation: The reaction is carried out at a temperature of 120–140 °C for 15–30 minutes. The progress is monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, the resulting precipitate is dispersed in a saturated sodium bicarbonate solution in water.

  • Extraction: The final product is extracted using ethyl acetate.

Anticancer Activity Assay

The cytotoxic activity of the synthesized derivatives was determined using the following protocol.[1]

  • Cell Seeding: Human cancer cell lines (HCT116 and MCF7) are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized compounds.

  • Incubation: The plates are incubated for a specified period.

  • Cell Viability Assay: Cell viability is assessed using a standard method, such as the MTT assay.

  • Data Analysis: The EC50 values are calculated from the dose-response curves.

Visualizing Methodologies and Pathways

To better understand the experimental processes and potential mechanisms, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis of Derivatives start 2-Amino-4-chloro-pyrimidine microwave Microwave Irradiation (120-140°C, 15-30 min) start->microwave amine Substituted Amine amine->microwave reagents Anhydrous Propanol, Triethylamine reagents->microwave workup Work-up & Extraction microwave->workup product Final Product workup->product

Caption: Microwave-assisted synthesis workflow for 2-amino-4-chloro-pyrimidine derivatives.

anticancer_assay_workflow A Seed Cancer Cells (HCT116 & MCF7) B Treat with Synthesized Derivatives A->B C Incubate B->C D Assess Cell Viability (e.g., MTT Assay) C->D E Calculate EC50 Values D->E

Caption: Workflow for the in vitro anticancer activity assay.

This guide provides a snapshot of the current research on this compound and its derivatives, offering a foundation for future investigations in the pursuit of novel therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-4-chloro-6-phenylpyrimidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the responsible management and disposal of chemical waste is paramount to ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-4-chloro-6-phenylpyrimidine (CAS No. 36314-97-3), a compound that requires careful handling due to its potential hazards.

Hazard Profile and Safety Data

According to safety data, this compound is classified as a hazardous substance.[1][2] Adherence to strict safety protocols is essential when handling this compound. All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a laboratory coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1]

A summary of the key hazard information is provided in the table below.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[2]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[2]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[3][4][5] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[1] Discharging the chemical into the environment must be avoided.[1]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Segregation:

    • Isolate all waste containing this compound. This includes unused or surplus material, contaminated consumables (e.g., filter paper, pipette tips, weigh boats), and empty containers.

    • Do not mix this waste stream with incompatible materials, such as strong oxidizing agents or strong acids.[3]

  • Containerization:

    • Place the solid chemical waste into a designated, chemically compatible, and sealable container. The container must be in good condition and free from leaks.

    • For liquid waste where the compound is dissolved in a solvent, use a labeled hazardous waste container specifically for halogenated organic waste.

  • Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The associated hazards (e.g., "Toxic," "Irritant").[2]

      • The date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be cool, dry, and away from sources of ignition.[1]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[3][4][5]

    • Provide the waste disposal service with a complete and accurate description of the waste's composition and hazards.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Clean-up:

    • For solid spills, carefully collect the material, avoiding dust formation.[1]

    • Place the collected material into a suitable, closed container for disposal.[1]

    • Decontaminate the affected area and any equipment used for clean-up.

Disposal Decision Workflow

G Figure 1. Disposal Decision Workflow for this compound start Start: Waste Generated (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Contaminated Materials) ppe->segregate container Place in Labeled, Sealed, Compatible Container segregate->container check_compat Check for Incompatible Waste Mixtures (e.g., Strong Oxidizers, Strong Acids) container->check_compat storage Store in Secure, Ventilated Hazardous Waste Area check_compat->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Logistics for Handling 2-Amino-4-chloro-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Amino-4-chloro-6-phenylpyrimidine are of paramount importance. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure laboratory safety and regulatory compliance.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 36314-97-3

  • Molecular Formula: C₁₀H₈ClN₃[1]

Hazard Summary: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[2] It may also cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects eyes and face from splashes and airborne particles.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and absorption of the chemical.[1][5]
Body Protection A lab coat or chemical-resistant coveralls.Provides a barrier against accidental spills and contamination of personal clothing.[5][6]
Respiratory Protection A NIOSH-approved respirator may be necessary if working in a poorly ventilated area or when dust may be generated.Protects the respiratory system from inhalation of harmful dust.[6][7]
Foot Protection Closed-toe shoes, preferably chemical-resistant footwear.Protects feet from spills.[6][8]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is clearly and accurately labeled.

  • Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Keep the container tightly sealed when not in use.[9]

2. Preparation and Use:

  • All handling of the solid compound, including weighing and transferring, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4]

  • Avoid the formation of dust during handling.[1]

  • Ensure an eyewash station and safety shower are readily accessible.[5]

  • Wash hands thoroughly after handling the material.[3]

3. Post-Handling and Cleanup:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Segregate all waste containing this compound for proper disposal.

Experimental Protocol: Weighing and Preparing a Solution

  • Don Appropriate PPE: Before entering the designated handling area, put on a lab coat, chemical safety goggles, and chemical-resistant gloves. If there is a risk of dust generation, a NIOSH-approved respirator should be worn.

  • Prepare the Work Area: Ensure the chemical fume hood is functioning correctly. Place all necessary equipment (e.g., balance, spatula, weigh boat, beaker, solvent) inside the fume hood.

  • Weigh the Compound: Carefully transfer the desired amount of this compound from its storage container to a weigh boat using a clean spatula. Perform this task slowly to prevent the generation of airborne dust.

  • Prepare the Solution: Place the weigh boat with the compound into a beaker. Add the desired solvent to the beaker to dissolve the compound.

  • Clean Up: Dispose of the weigh boat and any other contaminated disposable materials in a designated hazardous waste container. Clean the spatula and any non-disposable equipment thoroughly.

  • Document: Record the amount of compound used in the laboratory notebook.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and adhere to regulatory requirements.

  • Waste Segregation and Storage:

    • Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container designated for hazardous waste.[1][10]

    • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container for halogenated organic waste.

    • Contaminated Materials: Any items such as gloves, weigh boats, or paper towels that are contaminated with the chemical must be disposed of as hazardous waste.[10]

  • Containerization:

    • Use a designated, properly labeled, and sealed container for waste collection. The container must be in good condition and compatible with the chemical.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[10]

  • Final Disposal:

    • Store the sealed waste container in a secure, well-ventilated area designated for hazardous waste.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company for the collection and disposal of the hazardous waste.[5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Obtain Chemical ppe Don Personal Protective Equipment (PPE) start->ppe setup Prepare Well-Ventilated Work Area (Fume Hood) ppe->setup weigh Weigh Compound setup->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate waste Segregate & Label Hazardous Waste decontaminate->waste dispose Store for Professional Disposal waste->dispose end End dispose->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-chloro-6-phenylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-Amino-4-chloro-6-phenylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.